1-bromo-1h,1h,2h,2h-perfluorodecane
Description
Structure
3D Structure
Properties
IUPAC Name |
10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWJQNJBBMHHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382003 | |
| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21652-57-3 | |
| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-1H,1H,2H,2H-perfluorodecane, a fluorinated organic compound of interest in various chemical and biomedical research fields. This document details its chemical identity, physical and chemical properties, safety information, a plausible synthetic pathway, and potential applications, with a focus on its relevance to drug development.
Chemical Identity and Properties
This compound is a long-chain haloalkane characterized by a C8 perfluorinated tail and a terminal bromine atom separated by an ethylene spacer. This structure imparts unique properties, including high density, chemical inertness, and a lipophobic nature.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 21652-57-3 |
| Linear Formula | C10H4BrF17 |
| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane |
| InChI | 1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2 |
| InChI Key | TWWJQNJBBMHHAO-UHFFFAOYSA-N |
Table 2: Estimated Physical and Chemical Properties
| Property | Estimated Value/Information |
| Molecular Weight | 527.01 g/mol |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
| Solubility | Expected to be insoluble in water and soluble in fluorinated solvents. |
Synthesis Pathway
A plausible and commonly employed method for the synthesis of this compound involves a multi-step process starting from the telomerization of tetrafluoroethylene (TFE).
Logical Workflow of Synthesis
The synthesis can be logically broken down into three main stages:
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for each stage of the synthesis. Optimization of reaction conditions would be necessary to achieve high yields and purity.
Stage 1: Synthesis of Perfluorooctyl Iodide via Telomerization
This step involves the reaction of a perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) with tetrafluoroethylene to produce a mixture of longer-chain perfluoroalkyl iodides.
-
Reaction: C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI
-
Procedure: A high-pressure autoclave reactor is charged with pentafluoroethyl iodide and a radical initiator. The reactor is then pressurized with tetrafluoroethylene. The reaction mixture is heated to initiate telomerization. The product mixture is then subjected to fractional distillation to isolate the desired perfluorooctyl iodide (C₈F₁₇I).
Stage 2: Synthesis of 1-iodo-1H,1H,2H,2H-perfluorodecane
This stage involves the free-radical addition of ethylene to perfluorooctyl iodide.
-
Reaction: C₈F₁₇I + CH₂=CH₂ → C₈F₁₇CH₂CH₂I
-
Procedure: Perfluorooctyl iodide and a radical initiator are placed in a high-pressure reactor. The reactor is pressurized with ethylene gas and heated to initiate the reaction. The reaction progress is monitored by the drop in ethylene pressure. After completion, the crude 1-iodo-1H,1H,2H,2H-perfluorodecane is purified, typically by vacuum distillation.
Stage 3: Synthesis of this compound
The final step is a halogen exchange reaction to replace the iodine atom with a bromine atom.
-
Reaction: C₈F₁₇CH₂CH₂I + Br⁻ → C₈F₁₇CH₂CH₂Br + I⁻
-
Procedure: This can be achieved through various methods, such as the Finkelstein reaction. 1-iodo-1H,1H,2H,2H-perfluorodecane is reacted with a bromide salt (e.g., sodium bromide) in a suitable solvent like acetone. The reaction is driven by the precipitation of the less soluble sodium iodide. The resulting this compound is then isolated and purified.
Safety and Handling
Specific GHS hazard classifications for this compound are not available. However, based on the data for structurally similar compounds like 1-bromoheptadecafluorooctane, the following hazards should be considered.
Table 3: Potential GHS Hazard Classifications
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | May cause respiratory irritation |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Applications in Drug Development and Research
While direct applications of this compound in drug development are not extensively documented, its structural motifs are relevant to several areas of medicinal chemistry and drug delivery. Perfluorinated chains are known to enhance the metabolic stability and lipophilicity of drug candidates.
Potential Roles in Medicinal Chemistry
The introduction of a perfluoroalkyl chain can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
An In-depth Technical Guide to 1-bromo-1H,1H,2H,2H-perfluorodecane
This technical guide provides comprehensive information on the chemical and physical properties of 1-bromo-1H,1H,2H,2H-perfluorodecane, targeting researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a fluorinated organic compound. The foundational quantitative data for this molecule is summarized below.
| Property | Value | Reference |
| Molecular Formula | C10H4BrF17 | [1][2][3] |
| Molecular Weight | 527.02 g/mol | [1] |
| Exact Mass | 525.92249 Da | [3] |
| CAS Number | 21652-57-3 | [1][2] |
| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | [1][3] |
Experimental Protocols
Logical Relationships and Identification
The following diagram illustrates the key identifiers and structural representations used to define this compound, providing a clear workflow for its identification and characterization.
References
An In-depth Technical Guide to the Synthesis of 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-bromo-1H,1H,2H,2H-perfluorodecane. This valuable fluorinated alkyl bromide serves as a key intermediate in the synthesis of a variety of specialty chemicals, surfactants, and polymers, owing to the unique properties imparted by its perfluorinated chain. This document outlines a robust two-step synthetic route commencing from the corresponding fluorotelomer alcohol, complete with detailed experimental protocols and a summary of expected outcomes.
Core Synthesis Pathway: A Two-Step Approach
The most direct and commonly employed synthesis of this compound involves a two-step process starting from the commercially available 1H,1H,2H,2H-perfluoro-1-decanol. The pathway consists of the dehydration of the starting alcohol to form the intermediate alkene, followed by a free-radical mediated hydrobromination.
The overall transformation can be summarized as follows:
Step 1: Dehydration
-
Reactant: 1H,1H,2H,2H-Perfluoro-1-decanol (CF₃(CF₂)₇CH₂CH₂OH)
-
Product: 1H,1H,2H-Perfluoro-1-decene (CF₃(CF₂)₇CH=CH₂)
Step 2: Hydrobromination
-
Reactant: 1H,1H,2H-Perfluoro-1-decene (CF₃(CF₂)₇CH=CH₂)
-
Product: this compound (CF₃(CF₂)₇CH₂CH₂Br)
Below is a visual representation of this synthesis pathway.
Figure 1: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the reactants and products in this synthesis pathway. Please note that yields are representative and can vary based on reaction scale and purification efficiency.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Melting Point (°C) | Typical Yield |
| 1H,1H,2H,2H-Perfluoro-1-decanol | C₁₀H₅F₁₇O | 464.12 | 113 °C at 10 mmHg | 50 | - |
| 1H,1H,2H-Perfluoro-1-decene | C₁₀H₃F₁₇ | 446.10 | 125 °C | - | >85% |
| This compound | C₁₀H₄BrF₁₇ | 527.03 | 84 °C at 10 mmHg[1] | 23-24[1] | >80% |
Experimental Protocols
Step 1: Dehydration of 1H,1H,2H,2H-Perfluoro-1-decanol
This procedure details the acid-catalyzed dehydration of the starting fluorotelomer alcohol to yield the corresponding alkene. The reaction proceeds via an E1 mechanism.[2][3][4]
Materials:
-
1H,1H,2H,2H-Perfluoro-1-decanol
-
85% Phosphoric acid (H₃PO₄)
-
Boiling chips
-
Sodium sulfate (Na₂SO₄) or Calcium chloride (CaCl₂), anhydrous
Equipment:
-
Round-bottom flask (25 mL)
-
Fractional distillation apparatus
-
Heating mantle or sand bath
-
Receiving flask
-
Separatory funnel
Procedure:
-
To a 25 mL round-bottom flask, add 1H,1H,2H,2H-perfluoro-1-decanol and a molar excess of 85% phosphoric acid (approximately a 1:1 volume ratio can be used as a starting point).
-
Add a few boiling chips to the flask.
-
Set up the apparatus for fractional distillation, ensuring the receiving flask is cooled in an ice bath.
-
Slowly heat the reaction mixture to boiling. The product, 1H,1H,2H-perfluoro-1-decene, has a lower boiling point than the starting alcohol and will distill as it is formed.
-
Continue the distillation, keeping the temperature of the distillate vapor below 130°C, until no more product is collected.
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with an equal volume of cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.
-
Filter to remove the drying agent. The resulting liquid is 1H,1H,2H-perfluoro-1-decene. Further purification can be achieved by simple distillation if required.
Step 2: Anti-Markovnikov Addition of HBr to 1H,1H,2H-Perfluoro-1-decene
This protocol describes the free-radical addition of hydrogen bromide to the intermediate alkene. The presence of a radical initiator, such as a peroxide, ensures the anti-Markovnikov regioselectivity, where the bromine atom adds to the terminal carbon.
Materials:
-
1H,1H,2H-Perfluoro-1-decene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Benzoyl peroxide or another suitable radical initiator (e.g., AIBN)
-
Anhydrous, non-polar solvent (e.g., hexane or carbon tetrachloride)
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser
-
Magnetic stirrer
-
UV lamp (optional, can facilitate initiation)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser, dissolve 1H,1H,2H-perfluoro-1-decene in an appropriate anhydrous, non-polar solvent.
-
Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide, typically 1-2 mol%).
-
Cool the mixture in an ice bath and slowly bubble dry hydrogen bromide gas through the solution with vigorous stirring. Alternatively, a solution of HBr in acetic acid can be added dropwise.
-
The reaction can be initiated by gentle heating or by irradiation with a UV lamp.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, stop the flow of HBr and allow the mixture to warm to room temperature.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to quench any unreacted HBr, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.
Logical Workflow
The synthesis follows a logical progression where the product of the first step is the reactant for the second. Careful execution of each step is crucial for achieving a high overall yield of the final product.
Figure 2: Logical workflow of the synthesis process.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and optimize reaction conditions based on their specific laboratory setup and scale.
References
Spectroscopic Characterization of 1-bromo-1H,1H,2H,2H-perfluorodecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-bromo-1H,1H,2H,2H-perfluorodecane (Br(CH₂)₂C₈F₁₇). Due to the limited availability of published spectra for this specific molecule, this document synthesizes expected data based on the analysis of structurally similar fluorinated and brominated compounds, alongside established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation patterns of analogous haloalkanes.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | 3.5 - 3.8 | Triplet | ~ 7-8 Hz | -CH₂-Br |
| ¹H | 2.5 - 2.9 | Triplet of triplets | ~ 7-8 Hz, ~18-20 Hz | -CH₂-CF₂- |
| ¹³C | ~ 30 | Singlet | - | -CH₂-Br |
| ¹³C | ~ 35 (t) | Triplet | ~ 20-25 Hz | -CH₂-CF₂- |
| ¹⁹F | -110 to -115 | Triplet | ~ 18-20 Hz | -CF₂-CH₂- |
| ¹⁹F | -120 to -126 | Multiplets | - | -(CF₂)₆- |
| ¹⁹F | -80 to -85 | Triplet | ~ 10-12 Hz | -CF₃ |
Table 2: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2960-2850 | Medium | C-H Stretch | -CH₂- |
| 1470-1430 | Medium | C-H Bend (Scissoring) | -CH₂- |
| 1300-1000 | Strong | C-F Stretch | -CF₂-, -CF₃ |
| 650-550 | Strong | C-Br Stretch | -CH₂-Br |
Table 3: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Ion | Comments |
| 524/526 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| 445 | [M-Br]⁺ | Loss of Bromine radical. |
| [various] | [CₙF₂ₙ₊₁]⁺ | Characteristic fragmentation of the perfluoroalkyl chain. |
| 79/81 | [Br]⁺ | Bromine cation. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive NMR analysis is crucial for the structural elucidation of fluorinated compounds.[1][2]
Sample Preparation:
-
Dissolve 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and a fluorinated reference (e.g., CFCl₃) for ¹⁹F NMR, if not using internal solvent referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.[3]
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
-
¹⁹F NMR:
-
Observe Frequency: 376 MHz
-
Pulse Sequence: Standard single-pulse experiment, with and without proton decoupling to observe H-F couplings.
-
Spectral Width: -50 to -200 ppm.
-
Number of Scans: 16-64.[4]
-
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for these experiments to establish connectivity between protons, carbons, and fluorine atoms.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6]
Sample Preparation:
-
Neat Liquid: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). The solution is then placed in a liquid IR cell.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample holder (or the solvent) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is particularly useful for identifying halogenated molecules.[7][8]
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Direct Infusion: Infuse a dilute solution of the sample directly into the mass spectrometer's ion source using a syringe pump.
Instrumentation and Parameters:
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 50-600.
-
Isotopic Pattern: Due to the presence of bromine, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[7]
Visualized Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analyses.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR and MS Spectroscopic Analyses.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. lsa.umich.edu [lsa.umich.edu]
- 4. biophysics.org [biophysics.org]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Safety and Handling of 1-bromo-1H,1H,2H,2H-perfluorodecane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological information for 1-bromo-1H,1H,2H,2H-perfluorodecane. Given the limited specific toxicological data for this compound, information from structurally similar long-chain brominated perfluoroalkanes has been included to provide a more complete safety profile. This document is intended to equip researchers and professionals in drug development with the necessary information to handle this chemical safely and effectively.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes key quantitative data.
| Property | Value |
| CAS Number | 21652-57-3 |
| Molecular Formula | C10H4BrF17 |
| Molecular Weight | 527.02 g/mol [1] |
| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane[2] |
| Synonyms | This compound[2] |
Note: Data for boiling point, melting point, and other physical properties were not consistently available across sources for this compound. Researchers should consult the specific certificate of analysis for the batch in use.
Toxicological Data and Hazard Information
Toxicity Data for 1-bromoheptadecafluorooctane (Surrogate Data)
| Route of Exposure | Species | Value |
| Intravenous LD50 | Mouse | 14720 mg/kg[4] |
| Unreported LD50 | Mouse | 42500 mg/kg[4] |
GHS Hazard Classifications for Structurally Similar Brominated Perfluoroalkanes
| Hazard Class | Statement |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5][6][7] |
Long-chain perfluorinated chemicals (PFCs) are known to be persistent in the environment and can bioaccumulate in wildlife and humans.[8] While significant adverse effects have not been documented in the general human population, adverse effects have been observed in laboratory animals.[8]
Experimental Protocols for Safe Handling
Given the hazardous nature of halogenated organic compounds and the potential for reactivity, stringent adherence to safety protocols is paramount. The following sections detail the necessary procedures for handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if work is not performed in a certified chemical fume hood. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary. |
Handling Procedures
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Aliquoting and Transfer:
-
Carefully measure and transfer the required amount of the chemical using appropriate glassware.
-
For transfers of air-sensitive reagents, use of syringe and double-tipped needle techniques under an inert atmosphere (Nitrogen or Argon) is recommended.
-
-
Reaction Setup:
-
Conduct all experimental procedures within the chemical fume hood.
-
Keep the fume hood sash at the lowest possible height that allows for comfortable and safe work.
-
Storage
Proper storage is crucial to maintain the integrity of the chemical and prevent accidental release.
-
Containers: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, powdered metals (e.g., aluminum, zinc), and alkali metals (e.g., sodium, potassium).[4]
-
Segregation: Store halogenated organic compounds separately from non-halogenated waste.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wear the appropriate PPE as detailed in section 3.1.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
For large spills, contact the institution's environmental health and safety department immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
-
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated consumables and rinsates, in a designated and properly labeled hazardous waste container.
-
Disposal Route: Follow all institutional, local, state, and federal regulations for the disposal of halogenated organic waste.
Visualized Workflows and Pathways
To further aid in the comprehension of safe handling practices and potential environmental impact, the following diagrams are provided.
Caption: Workflow for Safe Handling of this compound.
Caption: Conceptual Environmental Fate of Long-Chain Perfluorinated Compounds.
References
- 1. 21652-57-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 1-Bromopentadecafluoroheptane | BrC7F15 | CID 67819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. epa.gov [epa.gov]
An In-depth Technical Guide on the Solubility of 1-bromo-1H,1H,2H,2H-perfluorodecane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the solubility characteristics of 1-bromo-1H,1H,2H,2H-perfluorodecane. Due to its highly fluorinated structure, this compound exhibits unique solubility behavior, which is critical for its application in synthesis, material science, and pharmaceutical development. This document synthesizes the available information on its solubility, provides a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.
Introduction
This compound is a partially fluorinated organic compound. Its structure consists of a long perfluorinated carbon chain, a short hydrocarbon segment, and a terminal bromine atom. This combination of a lipophobic and hydrophobic perfluoroalkyl group with a more polarizable hydrocarbon part results in limited miscibility with many common organic solvents. Understanding its solubility is paramount for designing reaction conditions, purification procedures, and formulation strategies.
Solubility Profile of this compound
However, based on the general principles of solubility for fluorinated compounds, a qualitative assessment can be made. Perfluorinated and highly fluorinated compounds are often immiscible with many common organic solvents, leading to the formation of biphasic systems.[2] Their solubility is generally highest in perfluorinated solvents due to favorable "fluorous-fluorous" interactions.
Expected Qualitative Solubility:
-
High Solubility: Likely to be soluble in perfluorinated solvents (e.g., perfluorohexane, perfluorooctane) and other highly fluorinated compounds.
-
Limited to Low Solubility: Expected to have limited solubility in many common non-polar and polar aprotic organic solvents such as hexane, toluene, diethyl ether, and ethyl acetate.
-
Very Low to Insoluble: Expected to be virtually insoluble in polar protic solvents like alcohols (methanol, ethanol) and water.
Experimental Protocol for Solubility Determination
To ascertain the quantitative solubility of this compound, a systematic experimental approach is necessary. The following is a general protocol based on standard methods for solubility determination.[3][4][5]
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, perfluorohexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Solvent Addition: Add a known volume or mass of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation at a constant temperature can be used to separate the solid and liquid phases.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear, saturated supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, a qualitative understanding of its behavior can be inferred from the properties of similar fluorinated compounds. For precise applications, the experimental determination of its solubility is essential. The protocol and workflow provided in this guide offer a robust framework for researchers to generate reliable solubility data, thereby facilitating the effective use of this compound in various scientific and industrial endeavors.
References
Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential research applications of 1-bromo-1H,1H,2H,2H-perfluorodecane, a versatile fluorinated organic compound. While direct research on this specific molecule is emerging, its unique combination of a reactive bromine terminus and a perfluorinated tail suggests significant utility in materials science, nanotechnology, and as a key synthetic intermediate. This document outlines these potential applications, provides detailed hypothetical experimental protocols, and presents relevant data based on analogous compounds to guide future research and development.
Core Properties and Synthetic Potential
This compound (C₁₀H₄BrF₁₇) possesses a distinct structure comprising a C8F17 perfluoroalkyl chain linked to an ethyl bromide group. This structure imparts properties of both hydrophobicity and lipophobicity, characteristic of highly fluorinated compounds, while the terminal bromine atom serves as a versatile functional handle for further chemical modifications. The carbon-bromine bond is susceptible to nucleophilic substitution, making it an excellent precursor for a variety of derivatives.[1][2]
Physicochemical Data
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 21652-57-3 | [3] |
| Molecular Formula | C₁₀H₄BrF₁₇ | [3][4] |
| Molecular Weight | 527.03 g/mol | [4] |
| Boiling Point | 84 °C at 10 mmHg | [4] |
| Melting Point | 23-24 °C | [4] |
| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | [3] |
Potential Research Applications
The unique bifunctional nature of this compound opens up a range of potential applications, primarily centered around its use as a building block for functionalized surfaces and as a synthetic intermediate for creating more complex fluorinated molecules.
Surface Modification and Self-Assembled Monolayers (SAMs)
Perfluorinated compounds are renowned for their ability to form low-energy surfaces that are both hydrophobic and oleophobic.[5][6] By converting the terminal bromine to other functional groups, this compound can be used to create self-assembled monolayers (SAMs) on various substrates. These SAMs can dramatically alter the surface properties of materials, leading to applications in:
-
Anti-fouling coatings: Preventing the adhesion of biological materials to medical devices and marine equipment.
-
Microfluidics: Creating hydrophobic channels to control the flow of aqueous solutions.
-
Electronics: Passivating surfaces in perovskite solar cells to enhance stability and efficiency.[7][8]
-
Friction reduction: Developing nanocoatings for MEMS devices to decrease adhesion and friction.[9]
The logical workflow for utilizing this compound in surface modification would typically involve a two-step process: derivatization followed by surface assembly.
Synthetic Intermediate in Drug Development and Materials Science
The reactivity of the C-Br bond makes this compound a valuable intermediate in organic synthesis.[10][11] It can be used to introduce the perfluorodecyl moiety into larger molecules, which can be particularly useful in:
-
Drug Delivery: Perfluoroalkyl chains can enhance the stability of drug formulations and are being explored for use in lipid nanoparticles (LNPs) for delivering therapeutics like mRNA.[12][13][14][15] The bromo-compound can be converted to amines or other functional groups to facilitate conjugation with drug molecules or carrier systems.
-
Polymer Synthesis: After conversion to a polymerizable group (e.g., an acrylate or vinyl group), it can be incorporated into polymers to create fluorinated materials with unique properties such as chemical resistance and low surface energy.
-
Agrochemicals: Brominated compounds are key intermediates in the synthesis of many herbicides, insecticides, and fungicides.[1][2]
The conversion of this compound into various functional derivatives is a key application.
Experimental Protocols
The following are detailed, generalized experimental protocols for the potential applications of this compound. These are based on established methodologies for similar compounds.
Synthesis of 1H,1H,2H,2H-perfluorodecanethiol
This protocol describes the conversion of the bromo-compound to a thiol, which is a common precursor for forming SAMs on gold surfaces.
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add sodium hydrosulfide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux with stirring for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute aqueous acid (e.g., 1M HCl) to protonate the thiolate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1H,1H,2H,2H-perfluorodecanethiol.
Formation of a Self-Assembled Monolayer on a Gold Substrate
This protocol outlines the use of the synthesized thiol to form a SAM on a gold surface.
Materials:
-
1H,1H,2H,2H-perfluorodecanethiol
-
Anhydrous ethanol
-
Gold-coated substrate (e.g., silicon wafer with a gold layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Beaker or petri dish
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of 1H,1H,2H,2H-perfluorodecanethiol in anhydrous ethanol.
-
Immerse the cleaned gold substrate in the thiol solution in a sealed container.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
The surface is now functionalized with a perfluorinated monolayer.
-
Synthesis of 1H,1H,2H,2H-perfluorodecylamine
This protocol describes the conversion of the bromo-compound to a primary amine, a versatile functional group for bioconjugation.
Materials:
-
This compound
-
Concentrated aqueous ammonia (excess)
-
Ethanol
-
Sealed reaction vessel (e.g., a pressure tube)
Procedure:
-
Place this compound and a large excess of concentrated aqueous ammonia in a sealed reaction vessel.
-
Add ethanol as a co-solvent to improve miscibility.
-
Heat the sealed vessel to 100-120 °C for 24-48 hours. The elevated pressure will drive the reaction.
-
After cooling, carefully vent the vessel in a fume hood.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amine by distillation or chromatography.
Data Presentation
The following table summarizes expected quantitative data for surfaces modified with perfluorinated compounds, based on literature for analogous molecules. These values provide a benchmark for what can be anticipated when using derivatives of this compound for surface modification.
| Surface Property | Unmodified Substrate | Modified Substrate (Expected) | Measurement Technique |
| Water Contact Angle | 30° - 50° (on Silicon Wafer) | > 110° | Goniometry |
| Oil Contact Angle (Hexadecane) | < 10° (on Silicon Wafer) | > 70° | Goniometry |
| Surface Free Energy | ~40 - 60 mN/m (on Silicon Wafer) | < 15 mN/m | Contact Angle Analysis |
| SAM Thickness | N/A | 1 - 2 nm | Ellipsometry |
Conclusion
This compound is a promising, yet underexplored, chemical building block. Its inherent properties, derived from the perfluorinated chain, combined with the synthetic versatility of the terminal bromine, position it as a valuable tool for researchers in materials science, surface chemistry, and drug development. The potential to create highly functionalized, low-energy surfaces and to serve as an intermediate for complex fluorinated molecules warrants further investigation into its reactivity and applications. The protocols and data presented in this guide, though based on analogous systems, provide a solid foundation for initiating such research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 21652-57-3 [sigmaaldrich.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perfluorinated Self-Assembled Monolayers Enhance the Stability and Efficiency of Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helmholtz-berlin.de [helmholtz-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. nbinno.com [nbinno.com]
- 11. Bromonitroalkenes as efficient intermediates in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perfluorocarbon compounds as vehicles for pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Reactivity and Chemical Stability of 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-bromo-1H,1H,2H,2H-perfluorodecane is a brominated fluorotelomer characterized by a long perfluorinated chain and a terminal bromine atom. This structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of a variety of fluorinated compounds. This technical guide provides a comprehensive overview of the known and anticipated reactivity and chemical stability of this compound, drawing upon data from analogous compounds and general principles of organofluorine chemistry. The document details its expected reactivity towards nucleophiles, its behavior under thermal and photolytic conditions, and outlines experimental protocols for its analysis.
Chemical Identity and Physical Properties
This compound is a synthetic organohalogen compound. Due to the high electronegativity of the fluorine atoms, the perfluoroalkyl chain is both hydrophobic and lipophobic, while the carbon-bromine bond serves as a key reactive site.
| Property | Value | Reference |
| CAS Number | 21652-57-3 | [1] |
| Molecular Formula | C10H4BrF17 | [1] |
| Molecular Weight | 527.02 g/mol | |
| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | [1] |
| Structure | CF3(CF2)7CH2CH2Br |
Reactivity
The reactivity of this compound is dominated by the carbon-bromine bond. The electron-withdrawing nature of the perfluoroalkyl group influences the polarity and reactivity of this bond.
Nucleophilic Substitution Reactions
The primary reaction pathway for this compound is expected to be nucleophilic substitution at the bromine-bearing carbon. This compound is a valuable precursor for introducing the C8F17CH2CH2- moiety into other molecules.
General Reaction Scheme:
Caption: General nucleophilic substitution pathway.
Based on the reactivity of similar perfluoroalkyl halides, this compound is expected to react with a variety of nucleophiles.[2][3]
| Nucleophile (Nu⁻) | Expected Product | Reaction Conditions |
| Thiolates (RS⁻) | C8F17CH2CH2SR | Basic conditions |
| Azides (N3⁻) | C8F17CH2CH2N3 | Aprotic solvent (e.g., DMF) |
| Cyanides (CN⁻) | C8F17CH2CH2CN | Polar aprotic solvent |
| Amines (RNH2, R2NH) | C8F17CH2CH2NHR, C8F17CH2CH2NR2 | Typically requires heat |
| Carboxylates (RCOO⁻) | C8F17CH2CH2OOCR | With a suitable base |
Radical Reactions
Perfluoroalkyl halides can also undergo radical reactions, often initiated by light or a radical initiator.[4] These reactions can be utilized for carbon-carbon bond formation.
Chemical Stability
The chemical stability of this compound is a critical consideration for its storage, handling, and environmental fate.
Thermal Stability
While specific data for this compound is unavailable, the thermal decomposition of brominated flame retardants provides insights into potential degradation pathways at elevated temperatures.[5] Decomposition is expected to proceed via cleavage of the C-Br and C-C bonds, potentially leading to the formation of smaller perfluorinated and brominated species, as well as hydrogen bromide and hydrogen fluoride in the presence of hydrogen sources.
| Condition | Expected Decomposition Products |
| Inert Atmosphere | Smaller perfluoroalkanes, bromo-perfluoroalkanes, alkenes |
| Oxidative Atmosphere | Carbonyl halides, CO, CO2, HBr, HF |
Hydrolytic Stability
The C-Br bond in this compound is generally stable to hydrolysis under neutral conditions. However, under basic conditions, slow hydrolysis to the corresponding alcohol, 1H,1H,2H,2H-perfluorodecan-1-ol, may occur. The rate of hydrolysis is expected to be significantly lower than that of non-fluorinated bromoalkanes.
Photochemical Stability
Direct photolysis of 1-bromo-1H,1H,2H,H-perfluorodecane by ambient sunlight is not expected to be a significant degradation pathway. However, indirect photolysis, driven by reactive species such as hydroxyl radicals (•OH) in the atmosphere or in aqueous environments, could lead to its degradation.[6]
Experimental Protocols
The following are generalized experimental protocols for assessing the reactivity and stability of this compound, adapted from literature on similar compounds.
Protocol for Nucleophilic Substitution with a Thiolate
This protocol describes a general procedure for the reaction of this compound with a generic thiolate to form a thioether.
Caption: Workflow for nucleophilic substitution.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the thiol and a slight molar excess of base in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Protocol for Assessing Photochemical Degradation
This protocol is adapted from studies on the photodegradation of 1H,1H,2H,2H-perfluoro-1-decanol and can be used to assess the stability of this compound under UV irradiation.[6]
Materials:
-
This compound
-
High-purity water
-
Hydrogen peroxide (H₂O₂, as a source of hydroxyl radicals)
-
Quartz photoreactor
-
UV lamp (e.g., medium-pressure mercury lamp)
-
High-Performance Liquid Chromatography (HPLC) or GC-MS for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In a quartz photoreactor vessel, add a known volume of high-purity water.
-
Spike the water with the stock solution to achieve the desired initial concentration of the target compound.
-
Add hydrogen peroxide to initiate indirect photolysis.
-
Seal the reactor and place it in a temperature-controlled chamber equipped with a UV lamp.
-
Continuously stir the solution during irradiation.
-
Collect aliquots of the reaction solution at predetermined time intervals.
-
Analyze the samples by HPLC or GC-MS to determine the concentration of the parent compound and identify any degradation products.
Synthesis
While a dedicated synthesis for this compound is not detailed in the searched literature, a probable synthetic route can be inferred from the synthesis of the analogous 1-iodo-1H,1H,2H,2H-perfluorodecane. This typically involves the free-radical addition of a perfluoroalkyl iodide to ethylene. A subsequent halogen exchange reaction could then be used to replace the iodine with bromine.
Caption: Plausible synthetic pathway.
Safety and Handling
Detailed toxicological data for this compound are not available. However, based on safety data for similar halogenated compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Upon combustion, it may produce hazardous decomposition products such as hydrogen bromide and hydrogen fluoride.
Conclusion
This compound is a valuable fluorinated building block with reactivity centered on its carbon-bromine bond. It is expected to undergo nucleophilic substitution reactions with a variety of nucleophiles and may participate in radical reactions. While generally stable, it can be degraded under harsh thermal or specific photochemical conditions. The provided experimental protocols offer a starting point for researchers investigating the reactivity and stability of this and related compounds. Due to the limited availability of direct experimental data, further research is needed to fully characterize the chemical behavior of this compound.
References
An In-depth Technical Guide to 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available literature on 1-bromo-1H,1H,2H,2H-perfluorodecane, a valuable fluorinated building block. This document details its chemical and physical properties, plausible synthetic routes with detailed experimental protocols, and potential applications in the field of drug development.
Chemical Properties and Data
This compound is a halogenated derivative of perfluorodecane, characterized by a long perfluorinated carbon chain and a terminal bromine atom. This structure imparts unique properties, making it a subject of interest in materials science and medicinal chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21652-57-3 | [1][2] |
| Molecular Formula | C₁₀H₄BrF₁₇ | [1][2] |
| Molecular Weight | 527.03 g/mol | [2] |
| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | [1] |
| Melting Point | 23-24 °C | [2] |
| Boiling Point | 84 °C at 10 mmHg | [2] |
| InChI Key | TWWJQNJBBMHHAO-UHFFFAOYSA-N | [1] |
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J) |
| ¹H | ~3.5 ppm | Triplet | ~ 7 Hz |
| ~2.5 ppm | Triplet of triplets | J(H-H) ~ 7 Hz, J(H-F) ~ 18 Hz | |
| ¹³C | ~30 ppm | Triplet | J(C-H) ~ 150 Hz |
| ~25 ppm | Triplet of triplets | J(C-H) ~ 130 Hz, J(C-F) ~ 25 Hz | |
| ~110-120 ppm (CF₂ groups) | - | - | |
| ~118 ppm (CF₃ group) | - | - | |
| ¹⁹F | ~ -81 ppm (CF₃) | Triplet | J(F-F) ~ 10 Hz |
| ~ -114 ppm (CF₂ adjacent to CH₂) | Multiplet | - | |
| ~ -122 to -124 ppm (internal CF₂ groups) | Multiplet | - | |
| ~ -126 ppm (CF₂ adjacent to CF₃) | Multiplet | - |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible and efficient method is the anti-Markovnikov hydrobromination of the corresponding alkene, 1H,1H,2H-perfluoro-1-decene. This method is well-established for the terminal bromination of alkenes.[3][4][5][6]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 1H,1H,2H,2H-perfluoro-1-decanol.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1H,1H,2H-Perfluoro-1-decene from 1H,1H,2H,2H-Perfluoro-1-decanol
This protocol is based on standard alcohol dehydration methods.
-
Materials:
-
1H,1H,2H,2H-perfluoro-1-decanol
-
Phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distillation apparatus
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, place 1H,1H,2H,2H-perfluoro-1-decanol.
-
Carefully add a dehydrating agent, such as phosphorus pentoxide (in slight molar excess) or a catalytic amount of concentrated sulfuric acid.
-
Equip the flask with a distillation head and a condenser.
-
Heat the mixture gently. The product, 1H,1H,2H-perfluoro-1-decene, will distill as it is formed.
-
Collect the distillate, which may contain some unreacted alcohol and byproducts.
-
Wash the distillate with water to remove any acid, followed by a wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by fractional distillation to obtain pure 1H,1H,2H-perfluoro-1-decene.
-
Step 2: Synthesis of this compound via Anti-Markovnikov Hydrobromination
This procedure is based on the well-established radical addition of HBr to alkenes.[3][4][5][6]
-
Materials:
-
1H,1H,2H-perfluoro-1-decene
-
Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid
-
A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)
-
An inert solvent, such as hexane or carbon tetrachloride
-
A UV lamp (optional, can facilitate initiation)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 1H,1H,2H-perfluoro-1-decene in a suitable inert solvent in a quartz reaction vessel (if using UV initiation) or a standard round-bottom flask.
-
Add a catalytic amount of the radical initiator (e.g., 1-2 mol% of BPO or AIBN).
-
Cool the mixture in an ice bath.
-
Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.
-
If using UV initiation, irradiate the reaction mixture with a UV lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound.
-
Applications in Drug Development
The incorporation of fluorine into drug molecules is a widely used strategy to enhance their pharmacological properties.[7][8][9] The perfluoroalkyl chain in this compound makes it a valuable building block for introducing a lipophilic and metabolically stable moiety into a drug candidate.
Rationale for Use
The introduction of a perfluorinated tail can influence a drug's properties in several ways:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.[9]
-
Enhanced Lipophilicity: The fluorinated chain can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
-
Modulation of Binding Affinity: The unique electronic properties of the C-F bond can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.[9]
-
Conformational Control: The rigid nature of the perfluoroalkyl chain can influence the overall conformation of a molecule, which can be beneficial for target binding.
Potential Synthetic Application in Drug Development
This compound can be used to introduce the perfluorodecyl group onto a pharmacophore via nucleophilic substitution reactions.
Caption: Logical workflow for the use of this compound in drug development.
Conclusion
This compound is a fluorinated compound with significant potential as a building block in both materials science and medicinal chemistry. While detailed literature specifically on this compound is limited, its synthesis can be reliably predicted based on established chemical transformations of related fluorinated molecules. Its unique properties, stemming from the long perfluoroalkyl chain, make it a valuable tool for researchers aiming to modulate the physicochemical and pharmacological properties of organic molecules. Further research into the specific applications and biological effects of this compound is warranted.
References
- 1. This compound | 21652-57-3 [sigmaaldrich.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 4. youtube.com [youtube.com]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Navigating the Thermal Landscape of 1-bromo-1H,1H,2H,2H-perfluorodecane: A Technical Guide to Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis in Material Characterization
Thermogravimetric analysis is a cornerstone of thermal analysis techniques, offering critical insights into the thermal stability and composition of materials. By precisely measuring changes in a sample's mass as a function of temperature or time in a controlled atmosphere, TGA can determine key parameters such as decomposition temperatures, residual mass, and the kinetics of degradation. For a molecule like 1-bromo-1H,1H,2H,2H-perfluorodecane, TGA can elucidate the temperature at which it begins to degrade, the steps involved in its decomposition, and the nature of the remaining residue.
Predicted Thermal Decomposition Behavior
The thermal stability of fluorinated organic compounds is notably high due to the exceptional strength of the carbon-fluorine (C-F) bond. However, the presence of other functional groups and carbon-carbon (C-C) single bonds introduces potential points of thermal instability. In the case of this compound, the carbon-bromine (C-Br) bond is significantly weaker than the C-F and even the C-C bonds, making it a likely initiation site for thermal decomposition.
It is hypothesized that the initial step of thermal degradation will involve the cleavage of the C-Br bond. This would be followed by the breakdown of the perfluorinated carbon chain, which is generally initiated by the scission of C-C bonds. The high electronegativity of the fluorine atoms imparts significant stability to the overall molecule, suggesting that decomposition will occur at elevated temperatures.
Representative Experimental Protocol for Thermogravimetric Analysis
The following protocol is a representative methodology for conducting the thermogravimetric analysis of this compound, based on established procedures for similar fluorinated and halogenated compounds.
Instrumentation:
A calibrated thermogravimetric analyzer is required.
Sample Preparation:
A small, representative sample of this compound (typically 5-10 mg) should be accurately weighed and placed in an inert sample pan, commonly made of alumina or platinum.
Experimental Conditions:
| Parameter | Recommended Setting | Rationale |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidative degradation and isolate the thermal decomposition behavior. |
| Flow Rate | 20-50 mL/min | To ensure an inert environment and efficiently remove gaseous decomposition products. |
| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution of thermal events and experimental time. |
| Temperature Range | Ambient to 600 °C | This range is expected to encompass the full decomposition of the compound. |
Data Analysis:
The primary data obtained from TGA is a plot of mass versus temperature. The first derivative of this curve (DTG curve) highlights the temperatures at which the rate of mass loss is maximal. Key parameters to be determined from the data include:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, as indicated by the peak of the DTG curve.
-
Mass Loss Percentage: The percentage of the initial sample mass lost at each decomposition step.
-
Residual Mass: The percentage of the initial sample mass remaining at the end of the experiment.
Experimental Workflow Visualization
The logical flow of a thermogravimetric analysis experiment can be visualized as follows:
Caption: A flowchart illustrating the key stages of a thermogravimetric analysis experiment.
Conclusion
While direct experimental data for the thermogravimetric analysis of this compound is currently elusive, a comprehensive understanding of the thermal behavior of analogous fluorinated and brominated compounds allows for the formulation of a robust analytical approach. The provided experimental protocol and the anticipated decomposition behavior serve as a valuable guide for researchers and scientists. The inherent stability of the perfluorinated chain, contrasted with the weaker C-Br and C-C bonds, suggests a multi-stage decomposition process that can be effectively characterized using TGA. Future experimental work is necessary to precisely quantify the thermal stability and decomposition kinetics of this specific molecule.
Methodological & Application
Application Notes and Protocols for Surface Modification Using 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the surface modification of substrates using 1-bromo-1H,1H,2H,2H-perfluorodecane. This process creates a low surface energy, hydrophobic, and oleophobic interface, which is valuable in a variety of applications, including microfluidics, biosensors, drug delivery systems, and as a coating to prevent non-specific binding. The terminal bromine atom also serves as a reactive site for further chemical transformations, enabling the covalent attachment of biomolecules or other functional moieties.
Introduction
Surface modification with fluorinated molecules is a widely used technique to tailor the surface properties of materials. This compound, when immobilized on a surface, can form a self-assembled monolayer (SAM). This fluorinated monolayer dramatically reduces the surface energy, rendering the substrate highly hydrophobic and oleophobic. The covalent attachment of this molecule can be achieved through various methods depending on the substrate. For instance, on silica or metal oxide surfaces, a two-step functionalization strategy can be employed, where the surface is first treated with a linker molecule that can react with the bromine atom of this compound. The long perfluorinated chain provides a stable, low-energy surface, while the terminal bromine offers a versatile handle for subsequent chemical modifications, which is of significant interest in drug development and various research applications.
Data Presentation
The following tables summarize typical quantitative data obtained before and after surface modification with long-chain perfluoroalkyl compounds, which are structurally similar to this compound. These values provide a strong indication of the expected surface properties after modification.
Table 1: Water and Oil Contact Angle Measurements
| Surface Type | Water Contact Angle (°) | Oil Contact Angle (°) (n-Hexadecane) | Reference Compound |
| Unmodified Silicon Wafer | ~30° - 50° | < 10° | N/A |
| Modified Silicon Wafer | > 110° | > 70° | 1H,1H,2H,2H-perfluorooctyltrichlorosilane |
Table 2: Surface Energy
| Surface Type | Surface Free Energy (mN/m) | Reference Compound(s) |
| Unmodified Silicon Wafer | ~40 - 60 | N/A |
| Modified Silicon Wafer | < 20 | Long-chain perfluorinated molecules |
Experimental Protocols
Protocol 1: Surface Modification of Silica-Based Substrates (e.g., Silicon Wafers, Glass)
This protocol describes a two-step method to functionalize silica-based surfaces. First, the surface is modified with a thiol-terminated silane, followed by the attachment of this compound via a nucleophilic substitution reaction.
Materials:
-
Silica-based substrate (e.g., silicon wafer, glass slide)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
This compound
-
Anhydrous Toluene
-
Ethanol
-
Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Sodium Hydride (NaH) or other suitable base
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Step 1: Substrate Cleaning and Hydroxylation
A pristine and hydroxylated surface is crucial for the formation of a dense and stable self-assembled monolayer.
-
Preparation of Piranha Solution: In a glass container, slowly add hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio. Caution: The reaction is highly exothermic and the solution is extremely corrosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immersion: Immerse the silica substrates in the Piranha solution for 15-30 minutes.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Drying: Dry the substrates using a stream of nitrogen gas.
Step 2: Silanization with (3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Solution Preparation: Prepare a 1-2% (v/v) solution of MPTMS in anhydrous toluene.
-
Immersion: Immerse the cleaned and dried substrates in the MPTMS solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse them sequentially with anhydrous toluene and then ethanol to remove any physisorbed silane molecules.
-
Drying and Curing: Dry the substrates with a stream of nitrogen. Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding.
Step 3: Attachment of this compound
-
Thiol Deprotonation: In a round bottom flask under an inert atmosphere, add the thiol-modified substrate. Add a solution of a suitable base (e.g., a catalytic amount of sodium hydride) in anhydrous toluene to deprotonate the surface thiol groups.
-
Addition of Perfluorodecane: Add a solution of this compound (1-5 mM) in anhydrous toluene to the flask.
-
Reaction: Stir the reaction mixture at 60-80°C for 12-24 hours.
-
Rinsing: After the reaction, allow the solution to cool to room temperature. Remove the substrates and rinse them thoroughly with toluene and then ethanol.
-
Drying: Dry the functionalized substrates under a stream of nitrogen gas.
Protocol 2: Surface Modification of Gold Substrates
This protocol details a method for modifying gold surfaces, which first involves creating a reactive amine-terminated surface, followed by reaction with the bromo-functionalized perfluorodecane.
Materials:
-
Gold-coated substrate
-
11-Amino-1-undecanethiol (AUT)
-
This compound
-
Anhydrous Ethanol
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized (DI) water
-
Nitrogen gas
Step 1: Formation of Amine-Terminated SAM
-
Substrate Cleaning: Clean the gold substrate by immersing it in Piranha solution for 1-2 minutes, followed by extensive rinsing with DI water and then ethanol. Dry with a stream of nitrogen.
-
SAM Formation: Prepare a 1 mM solution of 11-Amino-1-undecanethiol in anhydrous ethanol. Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Incubation: Incubate for 18-24 hours at room temperature in a sealed container.
-
Rinsing and Drying: Remove the substrate from the thiol solution. Rinse thoroughly with anhydrous ethanol and dry under a gentle stream of nitrogen gas.
Step 2: Reaction with this compound
-
Reaction Setup: Place the amine-terminated gold substrate in a reaction vessel under an inert atmosphere.
-
Reagent Addition: Add a solution of this compound (5-10 mM) and a non-nucleophilic base such as DIPEA (2-3 equivalents) in anhydrous DMF.
-
Reaction: Heat the reaction mixture to 50-70°C and stir for 24-48 hours.
-
Rinsing and Drying: After cooling to room temperature, remove the substrate and rinse thoroughly with DMF, followed by ethanol. Dry the substrate under a stream of nitrogen.
Visualizations
Caption: Workflow for silica surface modification.
Caption: Workflow for gold surface modification.
Application Notes and Protocols for Creating Hydrophobic Surfaces with 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the creation of hydrophobic surfaces using 1-bromo-1H,1H,2H,2H-perfluorodecane. The unique properties of perfluorinated compounds, including low surface energy, high chemical inertness, and thermal stability, make them ideal for a vast array of applications. Surfaces functionalized with this compound exhibit significant water repellency, which is highly advantageous in biomedical devices, microfluidics, drug delivery systems, and advanced material science.
The fundamental principle behind the hydrophobicity imparted by this compound lies in the low surface energy of the perfluoroalkyl chains. When these molecules self-assemble on a substrate, the long fluorinated tails orient themselves away from the surface, creating a dense, low-energy interface that strongly repels water. These protocols describe methodologies for creating self-assembled monolayers (SAMs) on various substrates through solution-phase and vapor-phase deposition.
Data Presentation
The following table summarizes typical performance characteristics of surfaces modified with long-chain perfluorinated molecules, which are expected to be comparable to surfaces treated with this compound.
| Parameter | 1H,1H,2H,2H-Perfluorodecanethiol SAM (F-SAM) | Octadecanethiol SAM (ODT) | Key Differences & Significance |
| Monolayer Thickness | ~1.5 nm[1] | ~2.1 - 2.5 nm | The shorter thickness of the F-SAM is consistent with its molecular length. This is a critical parameter for applications requiring precise control of surface dimensions. |
| Water Contact Angle | ~110° - 115°[1] | ~110° - 112°[1] | Both SAMs demonstrate a high degree of hydrophobicity. The potentially higher contact angle for F-SAMs suggests a lower surface energy, making them more effective for creating water-repellent surfaces.[1] |
| Surface Roughness (RMS) | Sub-nanometer (expected to be similar to ODT SAMs on smooth substrates) | ~0.8 - 1.26 nm | Both molecules form well-ordered, smooth monolayers on atomically flat gold substrates. Low surface roughness is crucial for many applications in nanotechnology and electronics.[1] |
Experimental Protocols
Two primary methods for the deposition of this compound to form a self-assembled monolayer are detailed below: Solution-Phase Deposition and Vapor-Phase Deposition.
Protocol 1: Solution-Phase Deposition (Dip-Coating)
This protocol is suitable for creating a uniform monolayer on various substrates that can be immersed in a solution.
Materials:
-
This compound
-
Anhydrous ethanol (or other suitable solvent like isopropanol or hexane)
-
Substrates (e.g., silicon wafers, glass slides, gold-coated slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Beakers, petri dishes, and tweezers
-
Ultrasonic bath
-
Oven or hotplate
Procedure:
-
Substrate Cleaning:
-
Place the substrates in a beaker and sonicate in a sequence of deionized water, acetone, and finally isopropanol for 15 minutes each to remove organic contaminants.
-
For silicon or glass substrates, perform a final cleaning and hydroxylation step by immersing them in Piranha solution for 30 minutes at 80°C. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol. Ensure the solvent is of high purity to avoid contamination.
-
-
Self-Assembled Monolayer Formation:
-
Immerse the cleaned and dried substrates into the prepared solution in a sealed container (e.g., a petri dish sealed with parafilm).
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[2]
-
-
Rinsing and Curing:
-
Carefully remove the substrates from the solution using clean tweezers.
-
Rinse the coated substrates thoroughly with fresh anhydrous ethanol to remove any non-covalently bonded molecules.[2]
-
Dry the coated substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven or on a hotplate at 100-120°C for 1 hour to promote covalent bond formation and remove residual solvent.[2]
-
Protocol 2: Vapor-Phase Deposition
This protocol is particularly useful for coating complex geometries or when solution-phase deposition is not feasible.
Materials:
-
This compound
-
Substrates
-
Vacuum deposition chamber
-
Crucible (e.g., alumina or quartz)
-
Heating source for the crucible
-
Vacuum pump
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Substrate Preparation:
-
Clean the substrates as described in Protocol 1, Step 1.
-
Place the cleaned substrates inside the vacuum deposition chamber.
-
-
Vapor Deposition:
-
Place a small amount of this compound into a crucible within the chamber.
-
Evacuate the chamber to a base pressure of < 10⁻³ mbar.
-
Gently heat the crucible to a temperature sufficient to cause sublimation or evaporation of the perfluorodecane (e.g., 60-80°C).
-
Allow the vapor to deposit onto the substrates for a period of 1-3 hours. The deposition time will influence the coating thickness and quality.[2]
-
-
Post-Deposition Treatment:
-
Allow the chamber to cool to room temperature.
-
Vent the chamber with an inert gas, such as nitrogen.[2]
-
Remove the coated substrates.
-
Characterization of Hydrophobic Surfaces
The following are key techniques to characterize the newly formed hydrophobic surfaces.
Contact Angle Goniometry
-
Objective: To quantify the hydrophobicity of the surface by measuring the static water contact angle.
-
Procedure:
-
Place a small droplet (typically 2-5 µL) of deionized water onto the modified surface.
-
Use a goniometer to capture an image of the droplet at the solid-liquid-vapor interface.
-
Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
A high contact angle (>90°) indicates a hydrophobic surface.
-
Atomic Force Microscopy (AFM)
-
Objective: To analyze the surface morphology and roughness at the nanoscale.
-
Procedure:
-
A sharp tip mounted on a cantilever is scanned across the surface.
-
The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodiode system.
-
This data is used to generate a three-dimensional topographical map of the surface.
-
A well-formed SAM should result in a smooth, uniform surface.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition of the surface and confirm the presence of the perfluorodecane monolayer.
-
Procedure:
-
The surface is irradiated with X-rays, causing the emission of core-level electrons.
-
The kinetic energy of the emitted electrons is measured, which is characteristic of the element and its chemical state.
-
The presence of high-resolution peaks for fluorine (F 1s) and bromine (Br 3d) in the XPS spectrum confirms the successful deposition of the this compound.
-
Visualizations
Caption: Experimental workflow for creating and characterizing hydrophobic surfaces.
Caption: Chemical attachment of perfluorodecane to a hydroxylated substrate.
References
Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation with 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation of self-assembled monolayers (SAMs) using 1-bromo-1H,1H,2H,2H-perfluorodecane. This fluorinated organic molecule allows for the creation of highly defined and functionalized surfaces on various substrates, which is of significant interest in drug development, biosensor fabrication, and advanced materials science. The perfluorinated chain imparts unique hydrophobic and oleophobic properties, while the terminal bromine atom serves as a versatile anchor for the subsequent covalent attachment of biomolecules or other functional moieties.
Applications in Research and Drug Development
The formation of a this compound SAM on a substrate creates a surface with low surface energy, rendering it non-adhesive and resistant to non-specific binding of proteins and cells. This property is particularly valuable in:
-
Drug Delivery Systems: Perfluoroalkyl-containing molecules can enhance the stability and delivery efficiency of nucleic acid-based drugs.[1] The unique properties of these coatings, such as simultaneous hydrophobicity and lipophobicity, are advantageous for creating stable drug formulations.[1]
-
Anti-fouling Surfaces: The low surface energy imparted by the perfluorodecane chain creates a highly hydrophobic and oleophobic surface, which can significantly reduce the non-specific adsorption of biomolecules, cells, and bacteria. This is critical for the development of implantable medical devices, biosensors, and microfluidic systems to prevent biofouling and ensure reliable performance.
-
Controlled Cell Culture: The ability to pattern surfaces with regions of varying hydrophobicity allows for the spatial control of cell adhesion and growth, enabling the development of more complex and physiologically relevant cell-based assays for drug screening.
-
Biosensor Fabrication: The terminal bromine atom provides a reactive site for the covalent immobilization of capture probes such as antibodies, enzymes, or nucleic acids. This allows for the specific detection of target analytes with high sensitivity and selectivity. The underlying perfluorinated monolayer minimizes background noise from non-specific interactions.
-
Enhanced Drug Stability: Fluorinated compounds are known to exhibit high chemical and thermal stability.[2] Incorporating fluorine into drug molecules or onto surfaces in contact with drugs can enhance their metabolic stability and permeability.[3][4]
Quantitative Data Summary
The following tables summarize the expected quantitative data for surfaces modified with a this compound SAM, based on data from structurally similar perfluorinated molecules.
Table 1: Expected Surface Wettability
| Surface Type | Water Contact Angle (°) | Oil Contact Angle (°) (e.g., hexadecane) |
| Unmodified Silicon Wafer | ~30 - 50 | < 10 |
| Modified Silicon Wafer | > 110 | > 70 |
| Unmodified Gold | ~60 - 80 | < 10 |
| Modified Gold | > 110 | > 70 |
| Unmodified Aluminum Oxide | ~40 - 70 | < 10 |
| Modified Aluminum Oxide | > 110 | > 70 |
Data are estimated based on values reported for similar long-chain perfluoroalkyl silanes and thiols.[2]
Table 2: Expected SAM Thickness
| Parameter | Typical Value | Measurement Technique |
| SAM Thickness | 1.5 - 2.0 nm | Ellipsometry, X-ray Photoelectron Spectroscopy (XPS) |
The expected thickness is consistent with the molecular length of this compound.
Experimental Protocols
Detailed methodologies for the formation of this compound SAMs on common substrates are provided below. A clean environment is crucial for the formation of high-quality SAMs.
Protocol 1: SAM Formation on Gold Substrates
This protocol describes the formation of a SAM on a gold surface. The interaction between the bromo group and the gold surface is anticipated to be less strong than the well-established thiol-gold bond but can still lead to the formation of an ordered monolayer.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass container.
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrates into the prepared solution.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment.
-
Experimental Workflow for Gold Substrates
Protocol 2: SAM Formation on Silicon Oxide Substrates
This protocol details the formation of a SAM on silicon oxide surfaces (e.g., silicon wafers with a native oxide layer or glass). The bromo-perfluoroalkane can react with the hydroxylated silicon oxide surface to form a stable Si-O-C linkage, although this reaction may be less efficient than using silane chemistry. An alternative is the formation of Si-Br bonds.
Materials:
-
Silicon wafers or glass slides
-
This compound
-
Anhydrous toluene or hexane
-
RCA-1 solution (5:1:1 mixture of DI water, 27% NH₄OH, and 30% H₂O₂)
-
Piranha solution (optional, for rigorous cleaning)
-
Deionized (DI) water
-
Nitrogen or argon gas (high purity)
-
Sealed reaction vessel
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Prepare RCA-1 solution and heat to 75-80°C.
-
Immerse the silicon substrates in the hot RCA-1 solution for 10-15 minutes to clean and generate surface hydroxyl groups.
-
Thoroughly rinse the substrates with DI water.
-
Dry the substrates using a nitrogen gun.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane. The use of an anhydrous solvent is critical to prevent unwanted reactions with water.
-
-
SAM Formation:
-
Place the cleaned and dried silicon substrates in the prepared solution within a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time may vary.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove unbound molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Experimental Workflow for Silicon Oxide Substrates
Protocol 3: Subsequent Functionalization via Bromine Substitution
The terminal bromine of the SAM provides a reactive handle for further surface modification. This protocol outlines a general procedure for nucleophilic substitution to attach thiol-containing molecules.
Materials:
-
Bromo-terminated SAM on the desired substrate
-
Thiol-containing molecule of interest
-
Anhydrous, aprotic solvent (e.g., DMF or THF)
-
Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the thiol-containing molecule in the chosen anhydrous solvent to a final concentration of 1-5 mM.
-
Add a 2-5 fold molar excess of a non-nucleophilic base (e.g., DIPEA) to the solution. The base will deprotonate the thiol to the more nucleophilic thiolate.
-
-
Conjugation Reaction:
-
Place the bromo-functionalized substrate in the reaction solution.
-
Incubate at room temperature for 2-4 hours, or at 4°C overnight, under an inert atmosphere to prevent oxidation of the thiol. The reaction time may need optimization depending on the specific thiol's reactivity.
-
-
Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Thoroughly rinse with the reaction solvent, followed by a less polar solvent (e.g., ethanol or isopropanol), and finally with DI water if the attached molecule is water-soluble.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Logical Relationship for Surface Functionalization
References
Application Notes and Protocols: 1-bromo-1H,1H,2H,2H-perfluorodecane in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-bromo-1H,1H,2H,2H-perfluorodecane as an initiator in the synthesis of fluorinated polymers, primarily through Atom Transfer Radical Polymerization (ATRP). The unique properties of the resulting polymers, such as high thermal and chemical stability, low surface energy, and hydrophobicity, make them valuable for a range of applications, including advanced coatings, biomedical devices, and drug delivery systems.
Introduction
This compound is a key building block for creating well-defined fluorinated polymers. The presence of a long perfluorinated chain allows for the introduction of desirable fluorous properties into a variety of polymer backbones. This document outlines the synthesis of fluorinated polymers using this initiator, with a focus on ATRP, a controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Key Applications
The application of this compound as an initiator allows for the synthesis of a diverse range of fluorinated polymers with tailored properties. One of the primary applications is in the creation of block copolymers, where a fluorinated block can be combined with other polymer segments to create amphiphilic materials. These materials are of significant interest in the field of drug development for the formation of micelles and other nano-assemblies for targeted drug delivery.
Data Presentation: Polymer Synthesis Parameters
The following tables summarize typical quantitative data for the synthesis of fluorinated polymers using perfluoroalkane-based initiators in ATRP. These values are representative and may require optimization for specific monomer systems and desired polymer characteristics.
Table 1: ATRP of Methyl Methacrylate (MMA) Initiated by a Fluorinated Alkyl Bromide
| Parameter | Value |
| Monomer to Initiator Ratio ([M]:[I]) | 50:1 to 200:1 |
| Catalyst to Initiator Ratio ([Cu(I)]:[I]) | 1:1 to 2:1 |
| Ligand to Catalyst Ratio ([L]:[Cu(I)]) | 2:1 to 4:1 |
| Temperature (°C) | 60 - 90 |
| Solvent | Toluene, Anisole, or bulk |
| Typical Reaction Time (h) | 4 - 24 |
| Monomer Conversion (%) | 50 - 95 |
| Molecular Weight (Mn, g/mol ) | 5,000 - 20,000 |
| Polydispersity Index (PDI) | 1.10 - 1.30 |
Table 2: ATRP of a Fluorinated Acrylate (e.g., 2,2,2-Trifluoroethyl acrylate) Initiated by a Fluorinated Alkyl Bromide
| Parameter | Value |
| Monomer to Initiator Ratio ([M]:[I]) | 100:1 to 500:1 |
| Catalyst to Initiator Ratio ([Cu(I)]:[I]) | 0.5:1 to 1:1 |
| Ligand to Catalyst Ratio ([L]:[Cu(I)]) | 1:1 to 2:1 |
| Temperature (°C) | 50 - 80 |
| Solvent | Fluorinated solvents (e.g., trifluorotoluene) or bulk |
| Typical Reaction Time (h) | 6 - 48 |
| Monomer Conversion (%) | 40 - 90 |
| Molecular Weight (Mn, g/mol ) | 10,000 - 50,000 |
| Polydispersity Index (PDI) | 1.15 - 1.40 |
Experimental Protocols
The following are detailed protocols for the synthesis of a fluorinated homopolymer and a block copolymer using this compound as the initiator via ATRP.
Protocol 1: Synthesis of a Fluorinated Homopolymer (Poly(methyl methacrylate))
This protocol describes the synthesis of poly(methyl methacrylate) with a perfluorodecyl end-group.
Materials:
-
This compound (Initiator)
-
Methyl methacrylate (MMA, monomer), inhibitor removed
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add anisole (e.g., 5 mL) and deoxygenated PMDETA (e.g., 21 µL, 0.1 mmol) to the flask via syringe. Stir the mixture until a homogeneous green-yellow solution is formed.
-
In a separate vial, prepare a solution of this compound (e.g., 54.3 mg, 0.1 mmol) and deoxygenated MMA (e.g., 2.0 g, 20 mmol) in anisole (e.g., 5 mL).
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a cannula or syringe.
-
Immerse the flask in a preheated oil bath at 90°C and stir.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR or GC to determine monomer conversion).
-
Once the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Filter the white polymer, wash with methanol, and dry under vacuum to a constant weight.
Protocol 2: Synthesis of a Fluorinated Diblock Copolymer
This protocol describes the synthesis of a diblock copolymer, for example, poly(methyl methacrylate)-b-poly(styrene), using the fluorinated poly(methyl methacrylate) from Protocol 1 as a macroinitiator.
Materials:
-
Fluorinated poly(methyl methacrylate) macroinitiator (from Protocol 1)
-
Styrene (monomer), inhibitor removed
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
In a dry Schlenk flask, dissolve the fluorinated PMMA macroinitiator (e.g., 1.0 g, 0.05 mmol) in toluene (e.g., 10 mL).
-
Add CuBr (e.g., 7.2 mg, 0.05 mmol) to the flask.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add deoxygenated PMDETA (e.g., 10.5 µL, 0.05 mmol) via syringe and stir.
-
Add deoxygenated styrene (e.g., 2.08 g, 20 mmol) to the reaction mixture.
-
Immerse the flask in a preheated oil bath at 110°C and stir.
-
Monitor the polymerization as described in Protocol 1.
-
Upon reaching the desired conversion, terminate the reaction and purify the block copolymer using the same procedure as in Protocol 1.
Visualizations
Atom Transfer Radical Polymerization (ATRP) Cycle
Application Notes and Protocols for Reactions of 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and reactions involving 1-bromo-1H,1H,2H,2H-perfluorodecane. This versatile fluorinated building block is a valuable precursor for the synthesis of a wide range of fluorinated compounds used in materials science, drug discovery, and other advanced applications.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid. Due to its perfluorinated chain, it exhibits high density, low surface tension, and is insoluble in water. It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, as it can cause skin and eye irritation.[1][2]
| Property | Value | Reference |
| CAS Number | 21652-57-3 | |
| Molecular Formula | C₁₀H₄BrF₁₇ | |
| Molecular Weight | 527.02 g/mol | |
| IUPAC Name | 10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water. Soluble in fluorinated solvents and some organic solvents. |
Spectroscopic Data (Predicted)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 3.6 - 3.8 | Triplet | -CH₂-Br | |
| ~ 2.5 - 2.8 | Triplet of triplets | -CH₂-CF₂- |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~ 105 - 125 (multiple peaks) | -CF₂- and -CF₃ | |
| ~ 35 (triplet) | -CH₂-CF₂- | |
| ~ 30 | -CH₂-Br |
Experimental Protocols
Lithium-Halogen Exchange for the Synthesis of a Fluorinated Fulvalene Ruthenium Compound
This protocol describes the generation of a highly reactive organolithium intermediate from this compound, which is then trapped with an electrophile. This is a fundamental reaction for creating new carbon-carbon bonds with the fluorinated moiety.
Reaction Scheme:
Br-(CH₂)₂-(CF₂)₇-CF₃ + KSAc → AcS-(CH₂)₂-(CF₂)₇-CF₃ + KBr AcS-(CH₂)₂-(CF₂)₇-CF₃ + H⁺/H₂O → HS-(CH₂)₂-(CF₂)₇-CF₃ + AcOH```
Materials:
-
This compound
-
Potassium thioacetate (KSAc)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Methanol
-
Dichloromethane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Step 1: Thioacetate Formation
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add potassium thioacetate (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude thioacetate.
Step 2: Hydrolysis to Thiol
-
Dissolve the crude thioacetate in a mixture of methanol and concentrated hydrochloric acid.
-
Stir the solution at room temperature for 4-6 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, 1H,1H,2H,2H-perfluorodecanethiol. Purify by distillation or column chromatography if necessary.
Quantitative Data (Typical for similar reactions):
| Step | Reactant | Molar Eq. | Typical Yield (%) |
| 1 | This compound | 1.0 | 85-95 |
| Potassium thioacetate | 1.2 | ||
| 2 | Perfluorodecyl thioacetate | 1.0 | 90-98 |
| Hydrochloric acid | excess |
// Nodes for Thioacetate Formation start_thio [label="Start", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; dissolve_bromo_dmf [label="Dissolve Bromo-compound\nin DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; add_ksac [label="Add KSAc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stir_rt [label="Stir at RT\nfor 12-24 h", fillcolor="#FBBC05", fontcolor="#202124"]; workup_thio [label="Aqueous Workup\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_concentrate_thio [label="Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; thioacetate_product [label="Crude Thioacetate", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Nodes for Hydrolysis dissolve_thioacetate [label="Dissolve Thioacetate\nin MeOH/HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; stir_hydrolysis [label="Stir at RT\nfor 4-6 h", fillcolor="#FBBC05", fontcolor="#202124"]; neutralize [label="Neutralize with\nNaHCO₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; extract_thiol [label="Extract with\nDichloromethane", fillcolor="#F1F3F4", fontcolor="#202124"]; dry_concentrate_thiol [label="Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; thiol_product [label="1H,1H,2H,2H-Perfluorodecanethiol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges for Thioacetate Formation start_thio -> dissolve_bromo_dmf; dissolve_bromo_dmf -> add_ksac; add_ksac -> stir_rt; stir_rt -> workup_thio; workup_thio -> dry_concentrate_thio; dry_concentrate_thio -> thioacetate_product;
// Edges for Hydrolysis thioacetate_product -> dissolve_thioacetate; dissolve_thioacetate -> stir_hydrolysis; stir_hydrolysis -> neutralize; neutralize -> extract_thiol; extract_thiol -> dry_concentrate_thiol; dry_concentrate_thiol -> thiol_product; thiol_product -> end; } Caption: Synthesis of 1H,1H,2H,2H-Perfluorodecanethiol.
Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
This protocol describes the formation of a highly ordered self-assembled monolayer of 1H,1H,2H,2H-perfluorodecanethiol on a gold substrate. Such fluorinated SAMs are of great interest for creating hydrophobic and oleophobic surfaces.
-
1H,1H,2H,2H-perfluorodecanethiol
-
Absolute ethanol
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water
-
Clean glass vials
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with copious amounts of deionized water.
-
Rinse the substrate with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas. The cleaned gold surface should be hydrophilic.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of 1H,1H,2H,2H-perfluorodecanethiol in absolute ethanol.
-
-
Self-Assembly:
-
Immediately after cleaning and drying, immerse the gold substrate into the thiol solution in a clean glass vial.
-
Seal the vial and allow it to stand at room temperature for 24-48 hours to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Characterization of the SAM:
The quality and properties of the formed SAM can be characterized by various surface-sensitive techniques, including:
-
Contact Angle Goniometry: To determine the hydrophobicity and surface energy.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.
// Nodes bromo_compound [label="1-bromo-1H,1H,2H,2H-\nperfluorodecane", fillcolor="#F1F3F4", fontcolor="#202124"]; thiol_synthesis [label="Nucleophilic Substitution\n(e.g., with KSAc/HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thiol [label="1H,1H,2H,2H-\nperfluorodecanethiol", fillcolor="#F1F3F4", fontcolor="#202124"]; gold_substrate [label="Clean Gold\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; self_assembly [label="Self-Assembly\n(in Ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sam [label="Fluorinated Self-Assembled\nMonolayer (SAM)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges bromo_compound -> thiol_synthesis; thiol_synthesis -> thiol; thiol -> self_assembly; gold_substrate -> self_assembly; self_assembly -> sam; } Caption: Logical Steps for SAM Formation.
References
Application Notes and Protocols for the Preparation of 1H,1H,2H,2H-Perfluorodecylmagnesium Bromide from 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from organohalides is a fundamental transformation, enabling the introduction of a wide array of functional groups. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-bromo-1H,1H,2H,2H-perfluorodecane, yielding 1H,1H,2H,2H-perfluorodecylmagnesium bromide.
The presence of a long perfluoroalkyl chain introduces unique electronic properties and steric considerations that can influence the formation and reactivity of the Grignard reagent. The strong electron-withdrawing nature of the perfluoroalkyl group can affect the reactivity of the carbon-bromine bond and the stability of the resulting organomagnesium compound. These application notes will address these challenges and provide a reliable protocol for the successful synthesis and utilization of this valuable synthetic intermediate.
Key Applications in Research and Drug Development
The 1H,1H,2H,2H-perfluorodecyl moiety is of significant interest in medicinal chemistry and materials science. Its incorporation into molecules can impart unique properties such as:
-
Increased Lipophilicity: Enhancing membrane permeability and oral bioavailability of drug candidates.
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of a drug.
-
Altered Acidity/Basicity: The electron-withdrawing nature of the fluoroalkyl chain can modulate the pKa of nearby functional groups.
-
Unique Intermolecular Interactions: Fluorinated segments can participate in fluorous-fluorous interactions, influencing molecular self-assembly and binding to biological targets.
The Grignard reagent, 1H,1H,2H,2H-perfluorodecylmagnesium bromide, serves as a key intermediate for introducing this "fluorous" ponytail into a variety of molecular scaffolds, making it a valuable tool in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Grignard reagents are widely used in the pharmaceutical industry for the synthesis of complex molecules.
Data Presentation: Typical Reaction Parameters
While specific yields for the formation of 1H,1H,2H,2H-perfluorodecylmagnesium bromide are not extensively reported in publicly available literature, the following table summarizes typical quantitative data for the formation of Grignard reagents from structurally similar long-chain alkyl bromides. These parameters provide a reasonable expectation of outcomes and a solid starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Magnesium | Turnings, 1.2 - 1.5 equivalents | A slight excess is crucial to ensure complete conversion of the alkyl bromide. |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Essential for stabilizing the Grignard reagent. THF is often preferred for less reactive halides. |
| Activation Method | Iodine crystal, 1,2-dibromoethane, or mechanical stirring | Critical for removing the passivating magnesium oxide layer and initiating the reaction. |
| Initiation Temperature | Room temperature to gentle warming | The reaction is exothermic; however, initial gentle heating may be required to start the reaction. |
| Reaction Temperature | 30-40 °C (Gentle Reflux in Diethyl Ether) | Maintain a steady but controlled reaction rate. |
| Reaction Time | 1 - 3 hours | Monitor by the disappearance of magnesium turnings. |
| Expected Yield | 70 - 90% | Yields can be influenced by the purity of reagents and the strict exclusion of water. |
| Titrated Molarity | 0.5 - 1.0 M | The concentration of the prepared Grignard reagent should be determined before use. |
Experimental Protocols
Protocol 1: Formation of 1H,1H,2H,2H-Perfluorodecylmagnesium Bromide
This protocol details the synthesis of the Grignard reagent from this compound.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube or connected to a bubbler, a pressure-equalizing dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed, then allow it to cool.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming or sonication. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling with a water bath to control the rate.
-
Completion of Reaction: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating to maintain a slow reflux for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting gray-to-brown solution is the 1H,1H,2H,2H-perfluorodecylmagnesium bromide reagent.
-
Quantification and Use: The concentration of the Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration with a standard solution of sec-butanol in the presence of a colorimetric indicator such as 1,10-phenanthroline. The prepared Grignard reagent should be used immediately for the best results.
Protocol 2: Reaction of 1H,1H,2H,2H-Perfluorodecylmagnesium Bromide with an Aldehyde
This protocol describes a typical application of the prepared Grignard reagent in a nucleophilic addition reaction with an aldehyde to form a secondary alcohol.
Materials and Reagents:
-
Freshly prepared solution of 1H,1H,2H,2H-perfluorodecylmagnesium bromide in diethyl ether
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
Reaction Setup: In a separate flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, place a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether. Cool the flask to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Slowly add the freshly prepared 1H,1H,2H,2H-perfluorodecylmagnesium bromide solution (1.1 equivalents, as determined by titration) from the dropping funnel to the stirred solution of the aldehyde at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction and protonate the resulting alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Experimental workflow for the preparation of 1H,1H,2H,2H-perfluorodecylmagnesium bromide.
Caption: Logical relationship of Grignard reagent formation and subsequent reaction.
Application Notes and Protocols for the Functionalization of Nanoparticles with 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with fluorinated compounds like 1-bromo-1H,1H,2H,2H-perfluorodecane is a critical strategy for enhancing their hydrophobicity, creating surfaces with low surface energy, and enabling advanced applications in drug delivery, bio-imaging, and as contrast agents. The perfluoroalkyl chain imparts unique properties, including high chemical and thermal stability, as well as both hydrophobic and lipophobic characteristics.
This document provides a detailed, step-by-step guide for the functionalization of silica nanoparticles (as a representative example) with this compound. The methodology is based on a robust two-step process: initial surface amination followed by nucleophilic substitution.
Principle of Functionalization
Direct functionalization of nanoparticles with this compound is often inefficient. A more reliable approach involves two key steps:
-
Surface Activation: Introduction of nucleophilic functional groups, such as primary amines (-NH₂), onto the nanoparticle surface. For silica nanoparticles, this is commonly achieved using (3-Aminopropyl)triethoxysilane (APTES).
-
Alkylation: A subsequent nucleophilic substitution (Sɴ2) reaction between the amine-functionalized nanoparticles and this compound. The amine group acts as a nucleophile, displacing the bromide ion and forming a stable covalent bond, thereby tethering the perfluorodecane chain to the nanoparticle surface.
Experimental Protocols
Part A: Amine Functionalization of Silica Nanoparticles (SiO₂-NH₂)
Materials:
-
Silica nanoparticles (SiO₂ NPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene or Ethanol
-
Round-bottom flask
-
Sonicator
-
Reflux condenser
-
Centrifuge
Procedure:
-
Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate the suspension for 15 minutes to ensure a uniform dispersion of the nanoparticles.
-
Add 1 mL of APTES to the nanoparticle suspension.
-
Reflux the mixture at 110 °C for 12 hours with constant stirring to facilitate the silanization reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the amine-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted APTES and by-products.
-
Dry the resulting amine-functionalized silica nanoparticles (SiO₂-NH₂) under vacuum.
Part B: Conjugation with this compound
Materials:
-
Amine-functionalized silica nanoparticles (SiO₂-NH₂)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and heat plate
-
Nitrogen or Argon gas supply
-
Centrifuge
Procedure:
-
Disperse 100 mg of the dried SiO₂-NH₂ nanoparticles in 20 mL of anhydrous DMF in a round-bottom flask.
-
Add a 5-10 molar excess of this compound to the suspension.
-
Add a 2-3 molar excess of a non-nucleophilic base (e.g., TEA) to act as a proton scavenger.
-
Heat the mixture to 70-90°C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the perfluorodecane-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially and thoroughly with DMF, followed by ethanol and deionized water to remove unreacted reagents and the base.
-
Dry the final product, perfluorodecane-functionalized silica nanoparticles, under vacuum.
Data Presentation
The following table summarizes representative quantitative data for the functionalization process and characterization of the resulting nanoparticles. Note that these values may vary depending on the specific nanoparticle type, size, and reaction conditions.
| Parameter | Unfunctionalized Nanoparticles | Amine-Functionalized Nanoparticles | Perfluorodecane-Functionalized Nanoparticles |
| Average Diameter (nm) | 150 ± 5.2 | 155 ± 6.1 | 165 ± 7.3 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.16 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -15.3 ± 1.8 | +25.8 ± 2.5 | -5.1 ± 1.2 |
| FTIR Characteristic Peaks (cm⁻¹) | Si-O-Si (~1100) | N-H bend (~1560), C-H stretch (~2930) | C-F stretch (~1200-1300) |
| Thermogravimetric Analysis (TGA) Weight Loss (%) | < 2% | 5-10% | 15-25% |
Mandatory Visualization
Caption: Experimental workflow for the two-step functionalization of silica nanoparticles.
Caption: Logical relationship of key functionalization and characterization steps.
References
Application Notes and Protocols for Oleophobic Coatings on Glass Using a 1-bromo-1H,1H,2H,2H-perfluorodecane-Initiated Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleophobic coatings are essential in a variety of high-performance applications, from smartphone screens and optical lenses to specialized laboratory equipment and drug delivery systems.[1][2][3] These coatings repel oils and organic contaminants, leading to surfaces that are easy to clean and maintain their optical clarity.[1][2][3] The key to oleophobicity lies in creating a surface with very low surface energy, a property often achieved using fluorinated compounds.
While fluoroalkylsilanes are commonly employed for creating oleophobic surfaces due to their ability to form direct covalent bonds with glass substrates, this document outlines a versatile alternative approach utilizing 1-bromo-1H,1H,2H,2H-perfluorodecane . This method is based on Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) , a powerful technique for growing well-defined polymer brushes from a surface.[4][5][6] In this two-step process, a bromo-initiator is first anchored to the glass surface, followed by the polymerization of a fluorinated monomer, initiated by the surface-bound bromo groups. This approach offers precise control over the thickness and density of the oleophobic polymer layer.
Quantitative Data Summary
The following table summarizes typical performance data for oleophobic coatings on glass prepared using fluoroalkyl-based surface modifications. While this data is representative of the expected performance, actual results will vary depending on the specific polymerization conditions and the fluorinated monomer used.
| Parameter | Value | Test Liquid |
| Static Water Contact Angle | > 110° | Deionized Water |
| Static Oil Contact Angle | > 70° | Hexadecane |
| Sliding Angle | < 10° | 20 µL water droplet |
| Coating Thickness | 5 - 50 nm | Ellipsometry |
| Optical Transmittance | > 99% (in visible spectrum) | UV-Vis Spectroscopy |
Experimental Protocols
This section provides detailed methodologies for creating an oleophobic coating on glass using a SI-ATRP approach initiated by a bromo-functionalized surface.
Part 1: Immobilization of a Bromo-Initiator on the Glass Surface
This protocol describes the functionalization of a glass surface with an ATRP initiator, creating a platform for the subsequent polymerization of a fluorinated monomer.
Materials:
-
Glass substrates (e.g., microscope slides)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine
-
α-Bromoisobutyryl bromide
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Glass Substrate Cleaning:
-
Immerse the glass substrates in Piranha solution for 30 minutes to an hour to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed reaction vessel.
-
Immerse the cleaned and dried glass substrates in the APTES solution.
-
Heat the solution at 60°C for 2 hours under a nitrogen atmosphere.
-
After the reaction, rinse the substrates with toluene and ethanol to remove any unreacted APTES.
-
Dry the substrates under a stream of nitrogen.
-
-
Initiator Attachment:
-
In a new reaction vessel, immerse the APTES-functionalized substrates in anhydrous toluene containing 5% (v/v) triethylamine.
-
Cool the vessel in an ice bath.
-
Slowly add α-bromoisobutyryl bromide (2% v/v) to the solution with stirring.
-
Allow the reaction to proceed at room temperature for 12 hours under a nitrogen atmosphere.
-
Rinse the substrates sequentially with toluene, ethanol, and deionized water.
-
Dry the initiator-functionalized substrates under a stream of nitrogen.
-
Part 2: Surface-Initiated ATRP of a Fluorinated Monomer
This protocol details the growth of a fluorinated polymer from the initiator-functionalized glass surface.
Materials:
-
Initiator-functionalized glass substrates (from Part 1)
-
Fluorinated monomer (e.g., 1H,1H,2H,2H-perfluorodecyl acrylate)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous solvent (e.g., anisole or a mixture of water and methanol)
-
Nitrogen gas
Procedure:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask, dissolve the fluorinated monomer and bpy in the anhydrous solvent.
-
Add CuBr to the flask.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
-
Polymerization:
-
Place the initiator-functionalized glass substrates into the Schlenk flask containing the deoxygenated polymerization solution.
-
Seal the flask and place it in a preheated oil bath at the desired reaction temperature (typically 60-90°C).
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The reaction time will influence the thickness of the polymer coating.
-
-
Post-Polymerization Cleaning:
-
Remove the substrates from the polymerization solution.
-
Rinse the coated substrates extensively with a suitable solvent (e.g., acetone or tetrahydrofuran) to remove any non-grafted polymer and residual catalyst.
-
Dry the final oleophobic glass substrates under a stream of nitrogen.
-
Visualizations
Caption: Experimental workflow for creating an oleophobic coating on glass.
Caption: Chemical transformations on the glass surface during the coating process.
Characterization of the Oleophobic Coating
The performance of the prepared oleophobic coating should be evaluated using standard surface analysis techniques:
-
Contact Angle Goniometry: To measure the static and dynamic contact angles of water and oil (e.g., hexadecane) to quantify the hydrophobicity and oleophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of fluorine from the grafted polymer.
-
Ellipsometry: To determine the thickness of the polymer coating.
-
Atomic Force Microscopy (AFM): To characterize the surface topography and roughness.
Alternative Approach: Conversion to Fluoroalkylsilane
It is important to note that a more direct and common method for creating such coatings involves the use of a fluoroalkylsilane. While not a direct application of this compound, a related precursor can be synthesized into a silane. For instance, a perfluoroalkylethylene can be reacted with a triethoxysilane to produce a perfluorodecyltriethoxysilane. This molecule can then be applied to the glass surface in a single step, typically through vapor deposition or a sol-gel process, to form a durable oleophobic monolayer.
References
- 1. screenshield.com.au [screenshield.com.au]
- 2. Oleophobic vs. Hydrophobic Glass Coatings - Abrisa Technologies [abrisatechnologies.com]
- 3. omega-optical.com [omega-optical.com]
- 4. Glass surface modification via Cu(0)-mediated living radical polymerization of fluorinated and non-fluorinated acrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Custom Fluorosurfactants in Advanced Microfluidic Applications
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Droplet-based microfluidics has emerged as a transformative technology for high-throughput screening, single-cell analysis, and nanoparticle synthesis.[1][2] The stability and biocompatibility of the droplets are paramount for the success of these applications. While commercially available fluorosurfactants are widely used, the synthesis of custom fluorosurfactants with tailored functionalities is becoming increasingly crucial for advanced and specialized applications. This document provides an overview of the importance of custom fluorosurfactants, a generalized protocol for their synthesis, and their application in microfluidics. Although direct applications of "1-bromo-1H,1H,2H,2H-perfluorodecane" are not extensively documented in recent literature for microfluidics, the principles of fluorosurfactant synthesis outlined here can be adapted for various fluorinated precursors.
The Need for Advanced Fluorosurfactants
Standard commercial fluorosurfactants, while effective for many applications, can have limitations. The development of custom fluorosurfactants allows for:
-
Enhanced Droplet Stability: Tailored surfactants can provide superior stability for droplets, especially under harsh conditions like thermal cycling for polymerase chain reaction (PCR).[1]
-
Improved Biocompatibility: Custom synthesis enables the use of highly biocompatible hydrophilic blocks, which is critical for applications involving cell and yeast culturing.[1]
-
Tunable Functionalities: Surfactants can be designed with specific functionalities, such as thermo-responsiveness for on-demand droplet demulsification or with specific chemical groups for surface modification.[3]
-
Control over Interfacial Properties: The structure of the surfactant influences the interfacial tension and molecular transport between droplets, which is a key consideration in experimental design.[4][5][6]
Synthesis of Fluorosurfactants: A Generalized Approach
The synthesis of fluorosurfactants for microfluidics typically involves the covalent linking of a hydrophobic fluorinated segment (the "tail") with a hydrophilic segment (the "head"). A common strategy is the reaction of a carboxyl-functionalized perfluoropolyether (PFPE) with a hydrophilic polymer like polyethylene glycol (PEG).
Generalized Two-Step Synthesis Protocol
This protocol outlines a robust, two-step reaction for synthesizing a triblock (PFPE-PEG-PFPE) fluorosurfactant.
Materials:
-
Carboxylated perfluoropolyether (PFPE-COOH)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Hydrophilic diamine polymer (e.g., Jeffamine ED900, PEG-diamine)
-
Anhydrous solvent (e.g., HFE-7500, Diethyl ether)
-
Deionized water
-
Sodium chloride
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
-
FT-IR spectrometer and NMR spectrometer for characterization
Protocol:
Step 1: Activation of the Fluorinated Tail
-
Dissolve carboxylated perfluoropolyether (PFPE-COOH) and triethylamine in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add ethyl chloroformate to the cooled mixture while stirring.
-
Allow the reaction to proceed for 30 minutes at 0°C. The product of this step is a mixed anhydride of the PFPE.
Step 2: Coupling with the Hydrophilic Head
-
In a separate flask, dissolve the hydrophilic diamine polymer (e.g., Jeffamine ED900) in the same anhydrous solvent.
-
Slowly add the activated PFPE solution from Step 1 to the hydrophilic polymer solution at room temperature while stirring.
-
Let the reaction proceed for approximately 30 minutes at room temperature.[7]
-
Quench the reaction by adding deionized water.
-
Wash the organic phase with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the final fluorosurfactant.
-
Characterize the final product using FT-IR and NMR spectroscopy to confirm its structure.
Quantitative Data on Fluorosurfactant Performance
The performance of synthesized fluorosurfactants can be evaluated based on several quantitative parameters. The following table summarizes key metrics and typical ranges reported in the literature for custom-synthesized fluorosurfactants.
| Parameter | Description | Typical Values/Observations |
| Concentration | The working concentration of the surfactant in the fluorinated oil phase. | 2-5% (w/w) |
| Droplet Size | The diameter of the generated microdroplets. | 30-100 µm |
| Interfacial Tension (IFT) | The tension between the aqueous and fluorinated oil phases, indicating surfactant efficiency. | 1.4 to 17.8 mN/m |
| Thermal Stability | The ability of droplets to withstand temperature changes, crucial for applications like PCR. | Stable during thermal cycling (e.g., for PCR) |
| Biocompatibility | The ability to support cellular life within the droplets. | High, as demonstrated by successful yeast and mammalian cell culture.[1] |
Visualizing Workflows and Concepts
Diagram 1: Generalized Synthesis Workflow for Fluorosurfactants
References
- 1. Tailored Fluorosurfactants through Controlled/Living Radical Polymerization for Highly Stable Microfluidic Droplet Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Linear triglycerol-based fluorosurfactants show high potential for droplet-microfluidics-based biochemical assays - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Linear triglycerol-based fluorosurfactants show high potential for droplet-microfluidics-based biochemical assays - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00890K [pubs.rsc.org]
- 7. arxiv.org [arxiv.org]
Application Notes and Protocols: Reaction of 1-bromo-1H,1H,2H,2H-perfluorodecane with Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-bromo-1H,1H,2H,2H-perfluorodecane with thiol compounds represents a key synthetic route to valuable perfluoroalkyl thioethers. This class of compounds is of significant interest in materials science and medicine due to the unique properties conferred by the perfluorinated chain, including high hydrophobicity, lipophobicity, and biological inertness. In the realm of drug development, the incorporation of perfluoroalkyl chains can enhance the stability, bioavailability, and cellular uptake of therapeutic agents. These properties make perfluoroalkyl thioethers attractive for applications in drug delivery systems, as components of self-assembled monolayers for biomedical devices, and as intermediates in the synthesis of complex fluorinated molecules.
This document provides detailed application notes and experimental protocols for the reaction of this compound with thiol compounds, targeting researchers and professionals in the field of drug development.
Reaction Mechanism and Principles
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol, typically deprotonated in situ or used as a pre-formed thiolate salt, acts as a potent nucleophile. The electron-withdrawing nature of the perfluoroalkyl chain enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating nucleophilic attack. The general reaction scheme is as follows:
R-SH + Base → R-S⁻ Na⁺ (or other salt)
R-S⁻ Na⁺ + Br-(CH₂)₂-(CF₂)₇-CF₃ → R-S-(CH₂)₂-(CF₂)₇-CF₃ + NaBr
Where R represents an alkyl, aryl, or other organic moiety.
Quantitative Data Summary
The following table summarizes representative quantitative data for thiol-bromo "click" reactions, which are analogous to the reaction of this compound with thiols. Please note that specific yields and reaction times will vary depending on the thiol substrate, base, solvent, and temperature used.
| Thiol Compound | Alkyl Bromide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dodecanethiol | 1-Bromododecane | K₂CO₃ | DMF | 80 | 12 | >95 | Analogous SN2 |
| Thiophenol | Benzyl bromide | Et₃N | CH₃CN | 25 | 2 | >90 | Thiol-Bromo Click |
| Cysteamine | 1-Bromohexane | NaH | THF | 60 | 6 | 85-95 | General Thiol Alkylation |
| 1-Thioglycerol | 1-Bromo-3-phenylpropane | DBU | DMSO | 50 | 4 | >90 | Thiol-Bromo Click |
Experimental Protocols
Protocol 1: General Synthesis of a Perfluoroalkyl Thioether
This protocol describes a general method for the reaction of this compound with a generic thiol compound.
Materials:
-
This compound
-
Thiol compound (e.g., dodecanethiol, thiophenol)
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the thiol compound (1.0 eq) and the anhydrous solvent.
-
Deprotonation: Add the base (1.1 - 1.5 eq) to the solution and stir at room temperature for 30 minutes to form the thiolate. If using sodium hydride, exercise caution as hydrogen gas is evolved.
-
Addition of Bromide: Slowly add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the pure perfluoroalkyl thioether.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of a perfluoroalkyl thioether.
Application in Drug Delivery
Caption: Synthesis and application of a perfluoroalkyl-drug conjugate for enhanced drug delivery.
Applications in Drug Development
The introduction of a perfluoroalkyl chain onto a drug molecule via a thioether linkage can significantly impact its pharmacokinetic and pharmacodynamic properties.
-
Enhanced Stability: The robust carbon-fluorine bond and the chemical inertness of the perfluoroalkyl group can protect the drug from metabolic degradation, thereby increasing its half-life in vivo.
-
Improved Cellular Permeability: The unique fluorous properties can facilitate the transport of the drug conjugate across cellular membranes, leading to improved bioavailability and efficacy. Perfluoroalkyl-containing molecules have been shown to enhance the delivery of nucleic acid-based drugs.
-
Targeted Delivery: Perfluoroalkylated molecules can be formulated into emulsions or nanoparticles for targeted drug delivery to specific tissues or organs.
-
Bioorthogonal Chemistry: The thiol-bromo reaction is a form of "click chemistry" that can be used for the bio-conjugation of molecules under mild conditions.
Conclusion
The reaction between this compound and thiol-containing compounds provides a versatile and efficient method for the synthesis of novel perfluoroalkyl thioethers. These products have significant potential in the development of advanced drug delivery systems and new therapeutic agents with improved pharmacological profiles. The protocols and data presented herein offer a foundational guide for researchers to explore the synthesis and application of these promising fluorinated molecules.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-bromo-1H,1H,2H,2H-perfluorodecane
Welcome to the technical support center for the synthesis of 1-bromo-1H,1H,2H,2H-perfluorodecane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Appel reaction, a common method for this transformation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: The conversion of the starting alcohol to the bromide is not going to completion. | 1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, extend the reaction time. 2. Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures. 3. Check Reagent Quality: Ensure that the triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are of high purity and anhydrous. Moisture can decompose the reagents and intermediates. |
| Degradation of Starting Material or Product: The highly fluorinated nature of the substrate or product might lead to instability under the reaction conditions. | 1. Lower Reaction Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. 2. Use a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) in place of CBr₄, which can sometimes be a milder source of bromine. | |
| Suboptimal Reagent Stoichiometry: Incorrect ratios of alcohol, PPh₃, and CBr₄ can lead to incomplete conversion or side reactions. | 1. Verify Stoichiometry: A common molar ratio is 1 equivalent of alcohol to 1.1-1.5 equivalents of both PPh₃ and CBr₄. Ensure accurate measurements of all reagents. | |
| Presence of Significant Side Products | Formation of Elimination Products: The reaction conditions may favor the elimination of HBr from the product, especially at higher temperatures. | 1. Maintain Low Reaction Temperature: As mentioned above, keeping the reaction at or below room temperature can minimize elimination. 2. Use a Non-Nucleophilic Base (with caution): In some cases, a hindered, non-nucleophilic base can be added to scavenge any acid generated, but this should be done judiciously as it can also promote elimination. |
| Unreacted Starting Alcohol: As discussed above, this is a common issue leading to a mixture of product and starting material. | Refer to the "Incomplete Reaction" troubleshooting steps. | |
| Difficulty in Product Purification | Contamination with Triphenylphosphine Oxide (TPPO): TPPO is a common byproduct of the Appel reaction and can be difficult to separate from the desired product due to its polarity and solubility. | 1. Precipitation/Crystallization: After the reaction, attempt to precipitate the TPPO by adding a non-polar solvent like hexane or a mixture of hexane and diethyl ether and cooling the mixture. The TPPO can then be removed by filtration. 2. Column Chromatography: If precipitation is not effective, purification by column chromatography on silica gel is the standard method. A solvent gradient from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can effectively separate the less polar product from the more polar TPPO. 3. Use of a Fluorous Phosphine: For future syntheses, consider using a fluorous-tagged phosphine. The resulting fluorous phosphine oxide can be easily separated by fluorous solid-phase extraction or liquid-liquid extraction with a fluorous solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently employed method is the Appel reaction, which converts the corresponding alcohol, 1H,1H,2H,2H-perfluorodecan-1-ol, to the desired alkyl bromide using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).[1] This reaction is generally high-yielding and proceeds under mild conditions.[2]
Q2: My reaction appears to be sluggish or not going to completion. What are the first things I should check?
A2: Firstly, verify the quality and dryness of your reagents and solvent. The Appel reaction is sensitive to moisture. Secondly, ensure that your stoichiometry is correct; a slight excess of PPh₃ and CBr₄ relative to the alcohol is typically used. If these factors are in order, consider extending the reaction time and monitoring the progress by TLC or GC.
Q3: I am having trouble removing the triphenylphosphine oxide (TPPO) byproduct. What are the best strategies?
A3: TPPO removal is a well-known challenge in Appel reactions. The most effective methods are precipitation by adding a non-polar solvent like hexane and cooling, followed by filtration. If this fails, column chromatography is the most reliable purification technique. For future syntheses, employing a fluorous phosphine can greatly simplify the workup.
Q4: Are there any alternative methods to the Appel reaction for this synthesis?
A4: Yes, other methods for converting alcohols to alkyl bromides exist, such as using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). However, the Appel reaction is often preferred for its mild conditions and high yields, especially for valuable or sensitive substrates.
Q5: Can I use N-bromosuccinimide (NBS) instead of carbon tetrabromide (CBr₄) in the Appel reaction?
A5: Yes, NBS can be used as a bromine source in conjunction with triphenylphosphine. This combination can sometimes be advantageous as it avoids the use of the ozone-depleting substance CBr₄ and can be milder in certain cases.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a 1-bromo-1H,1H,2H,2H-perfluoroalkane via the Appel reaction. While this specific example uses 2-phenylethyl alcohol, the stoichiometry and general procedure are applicable to 1H,1H,2H,2H-perfluorodecan-1-ol.
Representative Protocol: Bromination of an Alcohol via the Appel Reaction
-
Materials:
-
1H,1H,2H,2H-perfluorodecan-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of 1H,1H,2H,2H-perfluorodecan-1-ol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.
-
The reaction progress is monitored by TLC or GC until the starting alcohol is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude residue is suspended in hexane or a hexane/diethyl ether mixture and cooled to precipitate the triphenylphosphine oxide.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the Appel reaction on primary alcohols. Please note that the yield for the specific synthesis of this compound may vary and should be optimized.
| Starting Alcohol | Equivalents of PPh₃ | Equivalents of CBr₄ | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| 2-Phenylethyl alcohol | 1.5 | 1.2 | Dichloromethane | 1 | 0 to RT | 96 | |
| General Primary Alcohol | 1.1 - 1.5 | 1.1 - 1.5 | Dichloromethane or THF | 1 - 4 | 0 to RT | >80 | [3] |
Visualizations
Experimental Workflow for Appel Reaction
Caption: Workflow for the synthesis of this compound via the Appel reaction.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low product yield in the synthesis.
References
common side reactions in "1-bromo-1H,1H,2H,2H-perfluorodecane" applications
Welcome to the Technical Support Center for 1-bromo-1H,1H,2H,2H-perfluorodecane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a reagent in organic synthesis to introduce the 1H,1H,2H,2H-perfluorodecyl group onto a target molecule. This moiety is of interest for its unique properties, including high hydrophobicity, lipophobicity, and thermal and chemical stability, which are valuable in materials science, surface chemistry, and the development of specialized polymers and pharmaceuticals.
Q2: What are the main types of reactions that this compound undergoes?
A2: As a primary alkyl bromide, this reagent can participate in several common reaction types, including:
-
Nucleophilic Substitution (S(_N)2): Reaction with nucleophiles to replace the bromine atom.
-
Elimination (E2): Reaction with strong, bulky bases to form an alkene.
-
Radical Reactions: Formation of a perfluoroalkyl radical that can then react with other species, such as alkenes.
-
Organometallic Formations: For example, the formation of a Grignard reagent by reacting with magnesium.
Q3: Why is my reaction yield low when using this compound?
A3: Low yields can be attributed to several factors, including the purity of the reagent, the presence of moisture, suboptimal reaction conditions (temperature, solvent), or the occurrence of side reactions. Please refer to the troubleshooting guide below for more specific issues.
Q4: Is this compound prone to degradation?
A4: While relatively stable, prolonged exposure to strong bases, high temperatures, or UV light can lead to degradation or undesired side reactions. It is recommended to store the reagent in a cool, dark place and use it in anhydrous conditions for most applications.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments with this compound and provides step-by-step guidance to resolve them.
Issue 1: Low Yield of the Desired Nucleophilic Substitution Product
If you are performing a nucleophilic substitution reaction and observing a low yield of your target product, consider the following potential causes and solutions.
-
Competing Elimination Reaction: The most common side reaction in this context is an E2 elimination, which produces 1H,1H,2H-perfluoro-1-decene. This is especially prevalent when using a strong or sterically hindered base as your nucleophile.
-
Solution:
-
Use a less sterically hindered nucleophile.
-
Employ a weaker base if the nucleophile is also basic.
-
Lower the reaction temperature, as elimination reactions are often favored at higher temperatures.
-
Choose a polar aprotic solvent (e.g., DMSO, DMF, acetone) which favors S(N)2 reactions over E2.
-
-
-
Purity of Reagents and Solvent: The presence of water or other impurities can quench the reaction or lead to undesired side products.
-
Solution:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Verify the purity of your nucleophile and this compound.
-
-
Issue 2: Formation of an Alkene Byproduct Detected
The presence of 1H,1H,2H-perfluoro-1-decene in your reaction mixture indicates that an elimination reaction is occurring.
-
Cause: The conditions of your reaction are favoring the E2 pathway. This is common with strong, bulky bases and at elevated temperatures.
-
Solution:
-
Switch to a less basic, more nucleophilic reagent if possible.
-
Use a smaller, less hindered base.
-
Decrease the reaction temperature.
-
Change the solvent to a polar aprotic one to favor substitution.
-
-
Data Presentation: Competition Between Substitution and Elimination
The following table summarizes the expected major and minor reaction pathways under different experimental conditions.
| Condition | Nucleophile/Base | Solvent | Temperature | Expected Major Product | Expected Minor Product |
| S(_N)2 Favored | Strong, non-bulky nucleophile (e.g., CN
| Polar Aprotic (e.g., DMSO, Acetone) | Low to Moderate | Substitution | Elimination |
| E2 Favored | Strong, bulky base (e.g., t-BuOK) | Aprotic or Polar Protic | High | Elimination | Substitution |
| Competition | Strong, non-bulky base (e.g., NaOH, EtO
| Polar Protic (e.g., Ethanol) | Moderate to High | Mixture of Substitution and Elimination | - |
Experimental Protocols
Representative Protocol for Nucleophilic Substitution (S(_N)2)
This protocol describes a general procedure for the reaction of this compound with sodium cyanide to yield the corresponding nitrile.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add sodium cyanide (1.2 equivalents) to the flask.
-
Add anhydrous DMSO to the flask and stir to dissolve the sodium cyanide.
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Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the DMSO and excess cyanide.
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or distillation.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the reactivity of this compound.
Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.
Caption: Competing reaction pathways for this compound.
Technical Support Center: Troubleshooting Poor SAM Formation with 1-bromo-1H,1H,2H,2H-perfluorodecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the formation of self-assembled monolayers (SAMs) with "1-bromo-1H,1H,2H,2H-perfluorodecane".
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for SAMs?
This compound is a partially fluorinated alkyl bromide. It is used to form self-assembled monolayers that create a low surface energy, hydrophobic, and chemically distinct surface. The terminal bromine atom serves as a reactive site for subsequent chemical modifications, such as nucleophilic substitution, allowing for the covalent attachment of other molecules.
Q2: What kind of substrates can I use with this molecule?
This molecule is typically used with a silane headgroup (e.g., trichlorosilane or trialkoxysilane) for deposition on hydroxylated surfaces like silicon dioxide (SiO₂), glass, and other metal oxides. If modified to have a thiol headgroup, it can be used on noble metal surfaces such as gold, silver, and copper.
Q3: What are the key indicators of a well-formed SAM?
A high-quality SAM formed from a perfluorodecane derivative should exhibit:
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High Hydrophobicity: A high static water contact angle.
-
Expected Thickness: A monolayer thickness consistent with the length of the molecule.
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Correct Elemental Composition: The presence of fluorine, carbon, and bromine (and the substrate elements) in expected ratios, as confirmed by XPS.
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Low Surface Roughness: A smooth, uniform surface morphology, often visualized by AFM.
Q4: Is the terminal bromine stable during the SAM formation process?
While generally stable, the carbon-bromine bond can be susceptible to nucleophilic attack or elimination reactions under certain conditions. It is crucial to use anhydrous solvents and inert atmospheres during SAM formation to prevent hydrolysis of the headgroup (for silanes) and potential side reactions with the terminal bromine.
Troubleshooting Guides
Problem 1: Low Water Contact Angle (Poor Hydrophobicity)
A low water contact angle is a primary indicator of a poorly formed or disordered SAM.
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Surface Coverage | Increase immersion time (e.g., to 18-24 hours). Ensure the concentration of the precursor solution is adequate (typically 1-5 mM). | Longer immersion times allow for more complete self-assembly and packing of the monolayer. |
| Contaminated Substrate | Use a rigorous substrate cleaning procedure (e.g., Piranha solution for silicon dioxide, followed by thorough rinsing with deionized water and drying). Ensure the substrate is used immediately after cleaning. | Organic residues or particulate matter on the substrate will inhibit the formation of a uniform monolayer. |
| Presence of Water in Solution | Use anhydrous solvents and perform the deposition in a low-humidity environment (e.g., a glovebox or under an inert gas). | For silane-based SAMs, water in the solution can lead to premature polymerization of the precursor before it attaches to the surface, resulting in a disordered film. |
| Degraded Precursor | Use a fresh bottle of this compound. Store the precursor under an inert atmosphere and away from moisture. | The headgroup of the molecule (especially for silanes) can degrade over time if exposed to atmospheric moisture. |
Problem 2: Inconsistent or Patchy Monolayer
Visual inspection or surface analysis techniques may reveal a non-uniform surface.
| Potential Cause | Recommended Solution | Explanation |
| Uneven Substrate Hydroxylation | For oxide surfaces, ensure a consistent and effective hydroxylation step (e.g., using Piranha solution or UV/Ozone treatment). | A uniform layer of hydroxyl groups is necessary for the covalent attachment of silane headgroups. |
| Insufficient Rinsing | After deposition, rinse the substrate thoroughly with fresh, anhydrous solvent (e.g., the solvent used for deposition) to remove physisorbed molecules. | Excess, non-covalently bound molecules can aggregate on the surface, leading to a patchy appearance and inaccurate characterization. |
| Precipitation of Precursor | Ensure the precursor is fully dissolved in the chosen solvent. If necessary, gently warm the solution or sonicate to aid dissolution. | If the precursor is not fully dissolved, it can precipitate onto the substrate surface. |
Problem 3: Unexpected Surface Chemistry (from XPS)
X-ray Photoelectron Spectroscopy (XPS) analysis reveals incorrect elemental ratios or the absence of expected peaks.
| Potential Cause | Recommended Solution | Explanation |
| Absence or Low Intensity of Bromine Signal | Verify the integrity of the precursor molecule. Consider the possibility of side reactions (e.g., elimination or substitution) if the deposition conditions were harsh (e.g., high temperature or presence of nucleophiles). | The terminal bromine may have been lost due to degradation or reaction during the self-assembly process. |
| High Oxygen or Silicon Signal (for SAMs on Gold) | This indicates an incomplete monolayer, exposing the underlying substrate. Refer to the troubleshooting steps for low water contact angle. | A well-formed SAM should attenuate the signal from the underlying substrate. |
| Unexpected Carbon or Nitrogen Peaks | This is indicative of surface contamination. Ensure clean handling procedures and high-purity solvents. | Adventitious carbon and other contaminants can adsorb to the surface before, during, or after SAM formation. |
Quantitative Data Summary
The following table summarizes expected quantitative values for a well-formed perfluorodecanethiol SAM on gold, which can be used as a close approximation for this compound SAMs.
| Parameter | Expected Value | Characterization Technique | Reference |
| Static Water Contact Angle | ~110° - 120° | Contact Angle Goniometry | [1][2] |
| Monolayer Thickness | ~1.5 nm | Ellipsometry | [1] |
| Surface Elemental Composition | Presence of F 1s, C 1s (with CF₂, CF₃ components), and Br 3d peaks | X-ray Photoelectron Spectroscopy (XPS) | |
| Surface Roughness (RMS) | < 1 nm (on an atomically flat substrate) | Atomic Force Microscopy (AFM) | [1] |
Experimental Protocols
Protocol 1: SAM Formation on Silicon Dioxide/Glass
-
Substrate Cleaning:
-
Immerse the silicon/glass substrate in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate copiously with deionized water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Heat the substrate in an oven at 110-120°C for at least 30 minutes to remove residual water.
-
-
SAM Deposition:
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Prepare a 1-5 mM solution of this compound (with a silane headgroup) in an anhydrous solvent (e.g., toluene or hexane) inside a glovebox or under an inert atmosphere.
-
Immerse the cleaned, dry substrate in the precursor solution.
-
Allow the self-assembly to proceed for 2-24 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse sequentially with fresh anhydrous solvent and then ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to enhance covalent bonding.
-
Visualizations
Caption: Experimental workflow for SAM formation on hydroxylated surfaces.
Caption: A logical troubleshooting flowchart for poor SAM formation.
References
Technical Support Center: Synthesis of 1-bromo-1H,1H,2H,2H-perfluorodecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-bromo-1H,1H,2H,2H-perfluorodecane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
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Bromination of 1H,1H,2H,2H-perfluorodecan-1-ol: This typically involves an Appel-type reaction using a phosphine and a bromine source.
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Halide Exchange from 1-iodo-1H,1H,2H,2H-perfluorodecane: This is achieved through a Finkelstein-type reaction, where the iodide is displaced by a bromide.
Q2: How do I choose between the Appel reaction and the Finkelstein reaction?
A2: The choice of method depends on the availability of the starting material. If you have 1H,1H,2H,2H-perfluorodecan-1-ol, the Appel reaction is a direct conversion. If 1-iodo-1H,1H,2H,2H-perfluorodecane is more readily available, the Finkelstein reaction is the preferred route. Both are robust reactions for synthesizing alkyl halides.
Q3: What are the common challenges in the Appel reaction for this synthesis?
A3: The main challenge is often the removal of the triphenylphosphine oxide byproduct from the final product. Additionally, optimizing the reaction conditions to ensure complete conversion of the alcohol without side reactions is crucial.
Q4: Are there specific safety precautions I should take when working with the reagents for these syntheses?
A4: Yes. The reagents used in both syntheses require careful handling. For the Appel reaction, carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood. For the Finkelstein reaction, ensure that the solvents used are dry, as water can interfere with the reaction. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
Troubleshooting Guides
Appel Reaction: Bromination of 1H,1H,2H,2H-perfluorodecan-1-ol
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete reaction. 2. Degradation of reagents. 3. Insufficient temperature. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC. 2. Use fresh, high-purity triphenylphosphine and carbon tetrabromide. 3. Ensure the reaction is maintained at the optimal temperature. |
| Presence of Unreacted Starting Alcohol | 1. Insufficient amount of brominating agent. 2. Short reaction time. | 1. Use a slight excess of triphenylphosphine and carbon tetrabromide. 2. Extend the reaction time and monitor for the disappearance of the starting material. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material or solvent. | 1. Lower the reaction temperature. 2. Use purified starting materials and anhydrous solvents. |
| Difficulty in Removing Triphenylphosphine Oxide | 1. Co-precipitation with the product. 2. High solubility in the extraction solvent. | 1. After the reaction, triturate the crude mixture with a non-polar solvent like hexanes to precipitate the triphenylphosphine oxide. 2. Use minimal amounts of polar solvents during workup. Column chromatography may be necessary for complete removal. |
Finkelstein Reaction: Halide Exchange from 1-iodo-1H,1H,2H,2H-perfluorodecane
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion to the Bromide | 1. Reversible nature of the reaction. 2. Low reactivity of the starting iodide. 3. Insufficient bromide source. | 1. Use a large excess of the bromide salt (e.g., CuBr) to drive the equilibrium towards the product. 2. Increase the reaction temperature. 3. Ensure a sufficient molar excess of the bromide salt is used. |
| Reaction Stalls | 1. Deactivation of the catalyst (if used). 2. Low solubility of the bromide salt. | 1. Use a fresh batch of catalyst. 2. Choose a solvent in which the bromide salt has better solubility, or consider the use of a phase-transfer catalyst. |
| Presence of Starting Iodide in the Final Product | 1. Incomplete reaction. 2. Equilibrium not sufficiently shifted. | 1. Increase reaction time and/or temperature. 2. Add more bromide salt. Consider removing the iodide byproduct if possible. |
Experimental Protocols
Protocol 1: Synthesis via Appel Reaction
This protocol is a general guideline for the bromination of 1H,1H,2H,2H-perfluorodecan-1-ol.
Materials:
-
1H,1H,2H,2H-perfluorodecan-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Hexanes
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,2H,2H-perfluorodecan-1-ol (1.0 eq) in anhydrous DCM.
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Add triphenylphosphine (1.2 eq) to the solution and stir until it is fully dissolved.
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Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add hexanes to the crude residue and stir vigorously to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Protocol 2: Synthesis via Finkelstein Reaction
This protocol provides a general method for the halide exchange of 1-iodo-1H,1H,2H,2H-perfluorodecane.
Materials:
-
1-iodo-1H,1H,2H,2H-perfluorodecane
-
Copper(I) bromide (CuBr)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
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Diethyl ether
-
Saturated aqueous solution of sodium thiosulfate
-
Brine
Procedure:
-
In a round-bottom flask, add 1-iodo-1H,1H,2H,2H-perfluorodecane (1.0 eq) and copper(I) bromide (1.5 - 2.0 eq).
-
Add anhydrous DMF or acetonitrile as the solvent.
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Heat the reaction mixture to 80-100 °C and stir for 24-48 hours under an inert atmosphere. Monitor the reaction by GC or ¹⁹F NMR.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing diethyl ether and water.
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Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Appel Reaction | Finkelstein Reaction |
| Starting Material | 1H,1H,2H,2H-perfluorodecan-1-ol | 1-iodo-1H,1H,2H,2H-perfluorodecane |
| Key Reagents | PPh₃, CBr₄ | CuBr (or other bromide salt) |
| Typical Solvents | Dichloromethane, Acetonitrile | DMF, Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature | 80 - 100 °C |
| Key Byproduct | Triphenylphosphine oxide | Copper salts, iodide salts |
| Purification Method | Filtration and Column Chromatography | Extraction and Distillation/Chromatography |
| Advantages | Direct conversion from alcohol | Avoids use of phosphine reagents |
| Disadvantages | Difficult byproduct removal | Higher reaction temperatures |
Visualizations
Caption: Reaction pathway for the Appel reaction.
Technical Support Center: Purification of Products from 1-bromo-1H,1H,2H,2H-perfluorodecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 1-bromo-1H,1H,2H,2H-perfluorodecane. The unique properties of the long perfluoroalkyl chain in these molecules often necessitate specialized purification strategies.
General Purification Workflow
A typical workflow for the purification of compounds synthesized from this compound involves an initial work-up followed by one or more chromatographic or non-chromatographic purification steps. The choice of method depends on the nature of the product and the impurities present.
Technical Support Center: Scaling Up 1-bromo-1H,1H,2H,2H-perfluorodecane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-bromo-1H,1H,2H,2H-perfluorodecane, particularly when scaling up from laboratory to pilot or production scales. The synthesis of this compound typically proceeds via a free-radical mechanism, which presents unique challenges in larger-scale operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent method is the anti-Markovnikov addition of hydrogen bromide (HBr) to a terminal fluoroalkene, specifically 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene. This reaction is typically initiated by radical initiators, such as organic peroxides or azo compounds, or via photochemical methods.[1][2] This approach is favored for its regioselectivity, yielding the desired primary bromide.[3]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns include:
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Exothermic Reaction: Free-radical additions and fluorination reactions can be highly exothermic.[4] Proper temperature control through efficient cooling systems and controlled reagent addition is critical to prevent runaway reactions.
-
Handling of Radical Initiators: Organic peroxides can be thermally unstable and sensitive to shock, posing an explosion risk.[5] They must be stored and handled according to strict safety protocols.
-
Corrosive and Toxic Reagents: Hydrogen bromide is a corrosive gas. Appropriate materials of construction for the reactor and scrubbing systems for off-gassing are necessary.[4]
-
Pressure Management: The use of gaseous reagents like fluoroalkenes or HBr requires robust pressure monitoring and control to prevent over-pressurization of the reaction vessel.
Q3: What are the expected major by-products in this reaction?
A3: The main by-products can include:
-
Telomers: In telomerization-type side reactions, oligomers with varying numbers of fluoroalkene units may form.[6][7]
-
Markovnikov Adduct: Although the anti-Markovnikov product is favored under radical conditions, small amounts of the Markovnikov addition product (2-bromo-1H,1H,2H,2H-perfluorodecane) may be formed.[8]
-
Polymerization Products: Uncontrolled radical reactions can lead to the polymerization of the fluoroalkene starting material.[1]
Q4: How can the formation of by-products be minimized?
A4: By-product formation can be controlled by:
-
Stoichiometry Control: Maintaining the optimal molar ratio of HBr to the fluoroalkene is crucial. An excess of the chain transfer agent (like HBr) can help minimize the formation of higher molecular weight telomers.[6]
-
Temperature Regulation: Precise temperature control can influence the relative rates of the desired reaction and side reactions.
-
Initiator Concentration: Using the appropriate concentration of the radical initiator can help control the rate of initiation and propagation, reducing the likelihood of unwanted polymerization.
Q5: What are the recommended purification techniques for this compound at a larger scale?
A5: Purification of fluorinated compounds can be challenging. At scale, the following methods are often employed:
-
Fractional Distillation: Due to the likely differences in boiling points between the desired product and lower-boiling starting materials or higher-boiling telomers, fractional distillation under reduced pressure is a common purification method.
-
Crystallization: If the product is a solid at a certain temperature, crystallization from a suitable solvent can be an effective purification technique.
-
Chromatography: While challenging to scale, liquid chromatography can be used for high-purity applications. For removing residual ionic impurities, washing with water may be employed, followed by drying. For removal of perfluoroalkyl substances (PFAS) related impurities from waste streams, techniques like activated carbon adsorption or ion exchange resins can be considered.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Inactive radical initiator. 2. Presence of radical inhibitors (e.g., stabilizers in the starting material). 3. Insufficient reaction temperature. | 1. Use a fresh batch of initiator. Ensure proper storage conditions were maintained. 2. If necessary, remove stabilizers from the alkene starting material, for example, by passing it through a column of activated alumina.[11] 3. Verify the reaction temperature is appropriate for the chosen initiator's half-life. |
| Formation of Significant Polymeric By-products | 1. Insufficient concentration of chain transfer agent (HBr). 2. High concentration of radical initiator. 3. "Hot spots" in the reactor leading to uncontrolled polymerization. | 1. Increase the molar ratio of HBr to the fluoroalkene. 2. Reduce the amount of initiator. 3. Improve mixing and cooling efficiency to ensure uniform temperature distribution. |
| Poor Regioselectivity (Formation of Markovnikov Product) | 1. Presence of ionic reaction pathway. 2. Inefficient radical initiation. | 1. Ensure the absence of Lewis acid catalysts and use non-polar solvents to favor the radical pathway. 2. Confirm that the radical initiator is active and that conditions (e.g., temperature or UV light) are suitable for its decomposition to generate radicals.[12] |
| Difficulty in Product Isolation/Purification | 1. Formation of a complex mixture of telomers. 2. Product has a similar boiling point to impurities. | 1. Optimize reaction conditions (especially stoichiometry) to favor the formation of the desired product. 2. Employ high-efficiency fractional distillation columns. Consider derivatization to a more easily separable compound, followed by regeneration of the desired product. |
| Reaction is too Exothermic / Runaway Reaction | 1. Rate of reagent addition is too fast. 2. Inadequate cooling capacity for the scale of the reaction. 3. High concentration of reactants. | 1. Reduce the addition rate of the limiting reagent. 2. Ensure the cooling system is appropriately sized for the reactor volume and the reaction's heat output. 3. Consider running the reaction at a lower concentration by adding more solvent. |
Experimental Protocols
Key Experiment: Radical-Initiated Anti-Markovnikov Hydrobromination of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene
Objective: To synthesize this compound via a scalable radical addition reaction.
Materials:
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene
-
Hydrogen bromide (anhydrous)
-
AIBN (2,2'-Azobisisobutyronitrile) or another suitable radical initiator
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Anhydrous, non-polar solvent (e.g., heptane or tert-butyl methyl ether)
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a condenser, a gas inlet for HBr, and an addition port for the initiator solution is assembled. The system should be purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: The fluoroalkene and the solvent are charged into the reactor. The mixture is stirred and brought to the desired reaction temperature (e.g., 65-75 °C for AIBN).
-
HBr Addition: Anhydrous HBr gas is bubbled through the solution at a controlled rate.
-
Initiator Addition: A solution of the radical initiator in the reaction solvent is prepared and added to the reactor slowly over a period of several hours using a syringe pump.
-
Reaction Monitoring: The progress of the reaction is monitored by taking samples periodically and analyzing them by GC or NMR to check for the consumption of the starting alkene.
-
Work-up: Once the reaction is complete, the HBr flow is stopped, and the reactor is cooled to room temperature. The reaction mixture is washed with water to remove any remaining HBr, followed by a wash with a dilute sodium bicarbonate solution, and then brine. The organic layer is dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound.
Quantitative Data Example (Hypothetical for Scale-Up):
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Fluoroalkene | 10 g | 1 kg |
| Solvent Volume | 100 mL | 10 L |
| HBr | Bubbled | Controlled flow rate |
| Radical Initiator (AIBN) | 0.1 g | 10 g |
| Reaction Temperature | 70 °C | 70 °C |
| Addition Time | 2 hours | 4-6 hours |
| Reaction Time | 6 hours | 8-10 hours |
| Expected Yield | 75-85% | 70-80% |
Visualizations
Caption: Free-radical synthesis of this compound.
Caption: General workflow for scaling up the synthesis reaction.
References
- 1. Free-radical addition - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sravathi.com [sravathi.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HBr addition with peroxides [quimicaorganica.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Free Radical Initiators [sigmaaldrich.com]
- 12. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
dealing with impurities in commercial "1-bromo-1H,1H,2H,2H-perfluorodecane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "1-bromo-1H,1H,2H,2H-perfluorodecane". The information provided addresses common issues related to impurities and offers detailed experimental protocols for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: While a specific impurity profile for all commercial sources is not publicly available, potential impurities can be inferred from its likely synthesis route, which often involves the radical addition of hydrogen bromide (HBr) to 1H,1H,2H-perfluoro-1-decene. Based on this, common impurities may include:
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Unreacted starting materials: Residual 1H,1H,2H-perfluoro-1-decene.
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Isomeric byproducts: 2-bromo-1H,1H,2H,2H-perfluorodecane, the Markovnikov addition product.
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Related perfluoroalkyl compounds: Other homologous perfluoroalkyl bromides or iodides if telomerization synthesis routes are used.
-
Residual reagents: Traces of radical initiators (e.g., peroxides) or their decomposition products.
-
Degradation products: Small amounts of elimination or hydrolysis products.
Q2: How can I assess the purity of my this compound sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for determining the purity of this volatile compound and identifying potential impurities. The mass spectrometer can help in the structural elucidation of unknown peaks. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is also a powerful tool for structural confirmation and can be used for quantitative purity assessment against a known standard.
Q3: What is the best method to purify commercial this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Fractional Vacuum Distillation is highly effective for separating volatile impurities with different boiling points, such as isomeric byproducts or residual starting materials.
-
Preparative High-Performance Liquid Chromatography (HPLC) , particularly with a fluorous or reverse-phase column, can be used for high-purity isolation, especially when dealing with less volatile or structurally similar impurities.
-
Column Chromatography on silica gel or a fluorinated stationary phase can also be employed for purification.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis
Question: My GC-MS analysis of commercial this compound shows multiple peaks. How do I identify them and what should I do?
Answer: Unexpected peaks likely represent impurities. The following troubleshooting workflow can help identify and address this issue.
Technical Support Center: Enhancing the Stability of 1-bromo-1H,1H,2H,2H-perfluorodecane Modified Surfaces
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and use of surfaces modified with 1-bromo-1H,1H,2H,2H-perfluorodecane. The following sections offer detailed experimental protocols, data summaries, and visual aids to enhance the stability and performance of your modified surfaces.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Poor Monolayer Formation | 1. Contaminated Substrate: The surface may have organic residues, dust particles, or a native oxide layer that inhibits proper self-assembly. 2. Impure this compound: The reagent may contain impurities that interfere with monolayer packing. 3. Incorrect Solvent: The solvent may not be suitable for dissolving the molecule or may contain water, which can affect the reaction with the surface. 4. Suboptimal Reaction Conditions: Time, temperature, and concentration may not be optimal for forming a dense, well-ordered monolayer. | 1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate (e.g., piranha solution for silicon, UV/ozone treatment, or argon plasma cleaning). Ensure the substrate is completely dry before use. 2. Verify Reagent Purity: Use high-purity this compound. If purity is uncertain, consider purification methods such as distillation or chromatography. 3. Use Anhydrous Solvent: Employ a high-purity, anhydrous solvent suitable for dissolving perfluorinated compounds, such as a fluorinated solvent or a high-purity hydrocarbon solvent.[1] 4. Optimize Reaction Parameters: Systematically vary the concentration of the bromo-perfluorodecane solution (typically in the millimolar range), the immersion time (ranging from a few hours to overnight), and the temperature to find the optimal conditions for your specific substrate. |
| Low Surface Hydrophobicity (Low Water Contact Angle) | 1. Disordered Monolayer: The perfluoroalkyl chains are not densely packed and vertically oriented, exposing the underlying substrate or hydrocarbon portions of the molecule. 2. Surface Contamination: Adsorption of contaminants from the environment onto the fluorinated surface. 3. Surface Degradation: The monolayer may have been damaged by exposure to harsh chemicals, high temperatures, or UV radiation.[2][3] | 1. Annealing: After monolayer formation, consider annealing the surface at a moderate temperature (below the decomposition temperature) to promote chain ordering. 2. Proper Storage: Store the modified surfaces in a clean, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination.[4] 3. Avoid Harsh Conditions: Protect the surface from aggressive chemicals, extreme temperatures, and prolonged exposure to high-energy radiation, which are known to cause degradation of fluorinated compounds.[2][5][6] |
| Surface Instability Over Time | 1. Oxidation/Desorption of the Monolayer: The bond between the molecule and the substrate may be weak, leading to gradual desorption or oxidation over time, especially in ambient conditions.[4] 2. Chemical Attack: The surface may be exposed to chemicals in the experimental environment that slowly degrade the monolayer. 3. Photodegradation: Exposure to ambient or experimental light sources can lead to the cleavage of C-F and C-C bonds.[2][3] | 1. Use of a Stronger Anchoring Group: While this compound is the molecule of interest, for applications requiring very high stability, consider alternative molecules with stronger surface anchoring groups like silanes (for oxide surfaces) or thiols (for gold surfaces). 2. Inert Atmosphere Storage and Use: Whenever possible, handle and use the modified surfaces in an inert environment to minimize contact with oxygen and other reactive species.[4] 3. Light Protection: Store the surfaces in the dark and minimize exposure to light during experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a well-formed this compound modified surface?
Q2: How can I confirm the presence and quality of the monolayer on my surface?
Several surface analysis techniques can be used:
-
Contact Angle Goniometry: As mentioned, this is a simple and effective way to assess the hydrophobicity and uniformity of the surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of fluorine and bromine on the surface and provide information about the chemical composition of the monolayer.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface and assess the smoothness and coverage of the monolayer.
-
Ellipsometry: This technique can measure the thickness of the monolayer, which should be consistent with the length of the this compound molecule.
Q3: What are the primary degradation pathways for perfluorinated surfaces?
Perfluorinated compounds can degrade under certain conditions, primarily through:
-
Photodegradation: UV irradiation can induce the cleavage of C-F and C-C bonds, leading to the breakdown of the perfluoroalkyl chain.[2][3]
-
Thermal Decomposition: At elevated temperatures, the organic monolayer can desorb from the surface or decompose. The thermal stability of similar perfluoroalkyl silane SAMs has been studied, with significant changes observed above 423 K.
-
Chemical Attack: Strong oxidizing agents or reactive radicals can lead to the degradation of the monolayer.[2][5][6]
Q4: Can I pattern the this compound monolayer?
Yes, patterning of self-assembled monolayers is possible using techniques such as microcontact printing, photolithography, or electron beam lithography. These methods allow for the creation of surfaces with defined regions of different chemical functionalities.
Experimental Protocols
The following are generalized protocols for the modification of common substrates with this compound. These should be optimized for your specific experimental setup.
Protocol 1: Modification of Silicon/Silicon Dioxide Surfaces
This protocol is based on the self-assembly of haloalkanes on hydroxylated surfaces.
Materials:
-
Silicon wafer with a native oxide layer or a thermally grown oxide layer
-
This compound
-
Anhydrous toluene or other suitable anhydrous solvent
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Ethanol (ACS grade)
-
Nitrogen gas for drying
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafer in piranha solution for 15-30 minutes to remove organic contaminants and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Rinse the wafer thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the wafer under a stream of nitrogen gas.
-
-
Preparation of the Coating Solution:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container.
-
-
Self-Assembly:
-
Immerse the cleaned and dried silicon wafer into the coating solution.
-
Seal the container and leave it undisturbed for 12-24 hours at room temperature to allow for self-assembly. To enhance monolayer ordering, this process can be performed at a slightly elevated temperature (e.g., 40-60 °C).
-
-
Rinsing and Drying:
-
Remove the wafer from the solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Rinse with ethanol.
-
Dry the modified wafer under a stream of nitrogen gas.
-
-
Characterization:
-
Characterize the surface using contact angle measurements, XPS, and/or AFM to confirm successful modification.
-
Protocol 2: Modification of Gold Surfaces
This protocol is based on the established methods for forming self-assembled monolayers of organobromine compounds on gold.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Anhydrous ethanol or other suitable anhydrous solvent
-
Deionized water (18 MΩ·cm)
-
Ethanol (ACS grade)
-
Nitrogen gas for drying
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by rinsing with ethanol and deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
For more rigorous cleaning, use a UV/ozone cleaner for 15-20 minutes.
-
-
Preparation of the Coating Solution:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol.
-
-
Self-Assembly:
-
Immerse the cleaned gold substrate into the coating solution.
-
Seal the container and leave it for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol to remove non-chemisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen gas.
-
-
Characterization:
-
Assess the quality of the monolayer using contact angle measurements, XPS, and/or AFM.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for perfluorinated self-assembled monolayers, which can be used as a benchmark for evaluating your this compound modified surfaces.
| Parameter | Typical Value | Significance |
| Water Contact Angle | 110° - 120° | Indicates the hydrophobicity and packing density of the monolayer. |
| Monolayer Thickness | 1.5 - 2.0 nm | Corresponds to the approximate length of the C10 perfluorinated chain. |
| Surface Energy | 10 - 20 mN/m | Low surface energy is a characteristic of well-formed fluorinated surfaces. |
| Thermal Stability | Stable up to ~150 °C (423 K) | The temperature at which significant disorder or desorption begins to occur. |
Visualizations
Experimental Workflow for Surface Modification
Caption: General workflow for surface modification.
Troubleshooting Logic for Poor Surface Modification
Caption: Troubleshooting decision tree.
Simplified Potential Degradation Pathway
Caption: Potential surface degradation pathway.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hjkxyj.org.cn [hjkxyj.org.cn]
- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 5. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
avoiding incomplete reactions with "1-bromo-1H,1H,2H,2H-perfluorodecane"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-1H,1H,2H,2H-perfluorodecane. Our focus is to help you overcome challenges related to incomplete reactions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is showing low conversion, with a significant amount of starting material remaining. What are the potential causes?
A1: Incomplete conversion in nucleophilic substitution reactions involving this compound, a primary alkyl halide, is often attributed to one or more of the following factors:
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to efficiently displace the bromide. The electron-withdrawing nature of the perfluorinated chain can slightly reduce the electrophilicity of the carbon atom bonded to the bromine, requiring a potent nucleophile.
-
Steric Hindrance: While this is a primary bromide, the bulky perfluorinated tail can sterically hinder the approach of the nucleophile to the reaction center.
-
Inappropriate Solvent: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.
-
Low Reaction Temperature: While higher temperatures can sometimes promote unwanted side reactions, an overly low temperature may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
-
Insufficient Reaction Time: Some reactions, particularly with weaker nucleophiles, may require extended reaction times to reach completion.
Q2: I am observing the formation of elimination byproducts in my reaction. How can I minimize this?
A2: Although elimination is less common with primary alkyl halides compared to secondary or tertiary ones, it can still occur, especially if a sterically hindered or strongly basic nucleophile is used. To minimize elimination:
-
Use a Less Basic Nucleophile: Opt for nucleophiles that are strong nucleophiles but relatively weak bases. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles with low basicity.
-
Lower the Reaction Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature can favor the substitution product.
-
Choose a Non-hindered Base/Nucleophile: If your nucleophile is also a base, select one that is not sterically bulky.
Q3: What are the optimal reaction conditions for a typical nucleophilic substitution with this compound?
A3: Optimal conditions will vary depending on the specific nucleophile used. However, a good starting point for a successful SN2 reaction with this substrate is outlined in the table below.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Enhances nucleophilicity by solvating the counter-ion of the nucleophile. |
| Temperature | 25°C to 80°C | A balance between providing sufficient activation energy and minimizing side reactions. Start at the lower end and increase if the reaction is slow. |
| Nucleophile Concentration | 1.1 to 1.5 equivalents | A slight excess of the nucleophile can help drive the reaction to completion. |
| Reaction Time | 4 to 48 hours | Monitor reaction progress by TLC or GC-MS to determine the optimal time. |
| Stirring | Vigorous | Ensures proper mixing of reactants, especially if there are solubility issues. |
Experimental Protocols
Synthesis of a Perfluorinated Thioether via Nucleophilic Substitution
This protocol details the synthesis of S-(1H,1H,2H,2H-perfluorodecyl) dodecanethiol, a common reaction type for this substrate.
Materials:
-
This compound
-
1-Dodecanethiol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-dodecanethiol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate nucleophile.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Validation & Comparative
A Comparative Guide to Surface Modification with 1-bromo-1H,1H,2H,2H-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surfaces modified with 1-bromo-1H,1H,2H,2H-perfluorodecane and other common alternatives. The information presented is supported by experimental data from scientific literature, offering an objective analysis of performance for various applications in research and drug development.
Executive Summary
Surface modification with fluorinated compounds is a critical technique for creating low surface energy, hydrophobic, and often oleophobic surfaces. This compound is a halogenated alkane used for forming self-assembled monolayers (SAMs). While direct, comprehensive datasets for this specific compound are limited in publicly available literature, we can infer its performance based on the characterization of structurally similar perfluorinated molecules.
This guide compares the expected characteristics of surfaces modified with this compound against iodo-perfluorinated alkanes and non-fluorinated silanes. Perfluorinated surfaces, in general, exhibit superior hydrophobic and oleophobic properties due to the low polarizability of the C-F bond. However, the choice of the headgroup (e.g., bromo, iodo, silane) can influence the packing density and stability of the resulting monolayer.
Performance Comparison
The following tables summarize key performance indicators for surfaces modified with perfluorinated compounds and a common non-fluorinated alternative.
Table 1: Surface Wettability and Energy
| Surface Modifier | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m) | Key Characteristics |
| This compound (Expected) | Silicon/Glass | > 100 | < 20 | Forms less densely packed layers compared to iodo-analogues. |
| Iodo-perfluorododecyl iodide (I-PFC12) | Silicon | ~115 | 4.3 | Forms compact self-assembled monolayers.[1] |
| Perfluorodecyltrichlorosilane | Glass | 112 | Not specified | Forms stable self-assembled monolayers. |
| Octadecyltrichlorosilane (OTS) - Non-fluorinated | Silicon/Glass | ~110 | ~22 | Highly hydrophobic but not oleophobic. |
Table 2: Surface Composition (X-ray Photoelectron Spectroscopy - XPS)
| Surface Modifier | Expected C 1s Binding Energies (eV) | Expected F 1s Binding Energy (eV) | Expected Br 3d or I 3d Binding Energies (eV) |
| This compound | ~293.8 (CF₃), ~291.5 (CF₂), ~285 (C-C/C-H)[2] | ~689 | ~70 (C-Br) |
| Iodo-perfluorododecyl iodide (I-PFC12) | ~293.8 (CF₃), ~291.5 (CF₂) | ~689 | ~619 (I 3d₅/₂) |
| Perfluorodecyltrichlorosilane | ~293.8 (CF₃), ~291.5 (CF₂) | ~689 | Not Applicable |
| Octadecyltrichlorosilane (OTS) | ~285 (C-C/C-H) | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
Protocol 1: Contact Angle Goniometry
This method is used to determine the wettability of a surface by measuring the contact angle of a liquid droplet.
Materials:
-
Goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
High-purity deionized water
-
Modified and control substrates
Procedure:
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Allow the droplet to equilibrate for 30-60 seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-vapor) contact point.
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Materials:
-
XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source
-
Ultra-high vacuum (UHV) chamber
-
Modified and control substrates
Procedure:
-
Mount the sample on the sample holder and introduce it into the UHV chamber.
-
Evacuate the chamber to a pressure below 10⁻⁸ torr.
-
Irradiate the sample surface with X-rays.
-
Detect the kinetic energy of the emitted photoelectrons.
-
Record survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans for specific elements (e.g., C 1s, F 1s, Br 3d) to determine their chemical states.
-
Analyze the peak positions and areas to determine elemental composition and bonding environments.
Protocol 3: Atomic Force Microscopy (AFM)
AFM provides high-resolution, three-dimensional topographical images of a surface.
Materials:
-
Atomic Force Microscope
-
Sharp cantilever with a tip radius on the order of nanometers
-
Modified and control substrates
Procedure:
-
Mount the sample on the AFM stage.
-
Select an appropriate imaging mode (e.g., tapping mode for soft organic layers).
-
Bring the cantilever tip into close proximity with the sample surface.
-
Scan the tip across the surface in a raster pattern.
-
A laser beam is reflected off the back of the cantilever onto a photodiode to detect the cantilever's deflection or oscillation amplitude.
-
The feedback loop maintains a constant tip-sample interaction, and the vertical movement of the piezo scanner is used to generate the topographical image.
-
Analyze the image for surface morphology, roughness, and the presence of self-assembled domains.[3]
Visualizations
Caption: Experimental workflow for surface modification and characterization.
Caption: Relationship between modifier structure and surface properties.
References
Comparative Analysis of 1-bromo-1H,1H,2H,2H-perfluorodecane and Other Fluorinated Silanes for Surface Modification: A Data-Driven Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate surface modification agent is a critical step in tailoring the interfacial properties of materials. This guide provides a comparative overview of "1-bromo-1H,1H,2H,2H-perfluorodecane" and other commonly employed fluorinated silanes, with a focus on their performance in creating hydrophobic and durable surfaces. However, a notable scarcity of publicly available experimental data for this compound limits a direct quantitative comparison.
Fluorinated silanes are renowned for their ability to create low-energy surfaces exhibiting exceptional hydrophobicity, oleophobicity, chemical resistance, and thermal stability. These properties are attributed to the strong carbon-fluorine bond and the low polarizability of the perfluoroalkyl chain. This guide will present available data for representative fluorinated silanes to offer a baseline for performance expectations.
Performance Comparison of Fluorinated Surface Modifiers
Table 1: Hydrophobicity and Surface Energy
| Compound | Substrate | Water Contact Angle (WCA) [°] | Surface Free Energy (SFE) [mN/m] |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (FAS-17) | Glass | > 110 | < 15 |
| 1H,1H,2H,2H-Perfluorooctyltrichlorosilane | Silicon Wafer | ~ 115 | ~ 12 |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | Aluminum | > 110 | Not Reported |
| This compound | Not Available | Not Available | Not Available |
Table 2: Thermal Stability
| Compound | Substrate | Onset of Decomposition [°C] |
| 1H,1H,2H,2H-Perfluorooctyltrichlorosilane SAM | Aluminum | > 330 |
| This compound | Not Available | Not Available |
Table 3: Chemical Resistance
| Compound | Corrosive Agent | Observation |
| Fluorinated Silane Coatings (General) | Acidic and Basic Solutions | High Resistance |
| This compound | Not Available | Not Available |
Experimental Methodologies
The data presented in the comparison tables are typically obtained through the following standardized experimental protocols.
Surface Preparation and Coating
A generalized workflow for the preparation of fluorinated silane-modified surfaces is depicted below. The process involves substrate cleaning, activation to generate hydroxyl groups, silanization, and a final curing step.
contact angle analysis of "1-bromo-1H,1H,2H,2H-perfluorodecane" coatings
A Guide for Researchers in Material Science and Drug Development
Performance Comparison of Hydrophobic Coatings
The following table summarizes the water contact angle of various fluorinated and other relevant coatings, providing a benchmark for evaluating the potential performance of novel hydrophobic surfaces. A higher contact angle signifies greater hydrophobicity. Superhydrophobic surfaces are generally characterized by a static water contact angle above 150° and low contact angle hysteresis.[1][2]
| Coating Material/Surface | Substrate | Water Contact Angle (°) | Key Characteristics |
| Fluorinated Coatings | |||
| 1H,1H,2H,2H-Heptadecafluorodecyl Chains | Silicon Wafer | ~122° (Equilibrium) | High equilibrium contact angle.[3] |
| Fluorinated Graphene Oxide (60 wt%) in PDMS | Aluminum Alloy | 173.7° | Superhydrophobic with low contact angle hysteresis.[4] |
| Fluorine-containing Acrylic Polyurethane (Copolymer c) | Not Specified | 116.9° (Initial) | Shows good hydrophobicity.[5] |
| Fluoropolymer (Tecnoflon) | Silicon Wafer | Lower than Fluorodecyl POSS | A common fluoropolymer for comparison.[3] |
| Other Relevant Surfaces | |||
| Superhydrophobic Paint | Not Specified | 159° (Advancing) | Demonstrates superhydrophobicity.[6] |
| Superhydrophobic PTFE | Not Specified | 151° (Advancing) | Another example of a superhydrophobic surface.[6] |
| Smooth PTFE (Teflon) | Not Specified | 98° (Advancing) | A standard hydrophobic material.[6] |
| Oleophobic Coatings | Not Specified | 105° - 120° | Repel both water and oil.[7][8] |
| Hydrophilic Coatings | Not Specified | < 40° | Attract water and allow it to spread.[9] |
Experimental Protocols
Accurate and reproducible contact angle measurements are crucial for characterizing the wettability of a surface. The most common method is the sessile drop technique.
Experimental Protocol: Sessile Drop Contact Angle Measurement
This protocol outlines the steps for determining the static contact angle of a liquid on a solid surface.
-
Sample Preparation: Ensure the substrate to be coated is clean, dry, and free of any contaminants. Apply the coating (e.g., a solution containing 1-bromo-1H,1H,2H,2H-perfluorodecane) to the substrate using a suitable method (e.g., spin-coating, dip-coating, or spray-coating) and allow it to cure or dry according to the material's specifications. Place the prepared sample on a flat, horizontal stage.[10][11]
-
Droplet Deposition: Use a high-precision syringe or automated dispenser to gently place a small droplet of a probe liquid (typically deionized water for hydrophobicity measurements) onto the surface of the coating.[12] The droplet volume should be consistent across all measurements. For superhydrophobic surfaces, it may be challenging to deposit the droplet without it rolling off; in such cases, a needle-in-drop method can be employed where the needle is kept within the droplet during measurement.[1][10]
-
Image Capture: A high-resolution camera with appropriate lighting is used to capture a profile image of the sessile drop. The camera should be positioned horizontally to the sample stage.[10]
-
Contact Angle Analysis: The captured image is analyzed using software that fits a mathematical model (e.g., Young-Laplace equation) to the shape of the droplet.[13] The contact angle is the angle formed at the three-phase contact line where the liquid, solid, and vapor phases meet.[14] Measurements should be taken on both sides of the droplet and averaged.[11] Multiple measurements at different locations on the surface are recommended to ensure statistical significance.[5]
Visualizing Experimental and Theoretical Frameworks
To further elucidate the processes and principles involved in contact angle analysis, the following diagrams are provided.
Caption: Experimental workflow for contact angle measurement.
Caption: Relationship between surface energies and contact angle.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. web.mit.edu [web.mit.edu]
- 4. cmeri.res.in [cmeri.res.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Hydrophobic and Oleophobic Coatings - Sunex Inc. [sunex.com]
- 8. omega-optical.com [omega-optical.com]
- 9. coatingsworld.com [coatingsworld.com]
- 10. users.aalto.fi [users.aalto.fi]
- 11. pages.jh.edu [pages.jh.edu]
- 12. dropletlab.com [dropletlab.com]
- 13. dropletlab.com [dropletlab.com]
- 14. biolinscientific.com [biolinscientific.com]
A Comparative Guide to the XPS Analysis of Brominated Perfluorodecane Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Comparative XPS Data of Self-Assembled Monolayers
The following tables summarize the expected and experimentally determined XPS data for B-PFD SAMs and relevant comparative monolayers. The data for the B-PFD SAM is an educated estimation based on published values for similar molecular structures.
Table 1: Expected Atomic Concentrations from XPS Survey Scans
| Monolayer Type | C (%) | F (%) | Br (%) | O (%) | Si (%) | Au (%) |
| B-PFD on Silicon | 25-35 | 40-50 | 1-5 | 5-15 | 10-20 | - |
| Perfluorodecanethiol on Gold | 20-30 | 50-60 | - | <5 | - | 10-20 |
| Decanethiol on Gold | 70-80 | - | - | <5 | - | 10-20 |
Note: Atomic concentrations can vary depending on monolayer quality, packing density, and the take-off angle of the XPS measurement.
Table 2: High-Resolution XPS Peak Binding Energies (eV)
| Monolayer | C 1s | F 1s | Br 3d₅/₂ | S 2p₃/₂ |
| B-PFD (Expected) | -CH₂-: 285.0-CH₂-CF₂-: 286.5-CF₂-: 291.5-CF₃ like: ~293.7 | ~689.0 | ~70.5 | - |
| Perfluorodecanethiol | -CH₂-S-: 285.0-CH₂-CF₂-: 286.3-CF₂-: 291.8-CF₃: 294.0[1] | 689.2[1] | - | 162.1 |
| Decanethiol | -CH₂-S-: 285.0-CH₂-CH₂-: 284.8 | - | - | 162.0 |
| Brominated Alkane | -CH₂-Br: ~286.0-CH₂-CH₂-: 285.0 | - | ~70.0[2][3] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formation and analysis of high-quality SAMs.
Formation of 1-bromo-1H,1H,2H,2H-perfluorodecane SAMs on Silicon
This protocol describes a typical procedure for the formation of a B-PFD SAM on a silicon substrate.
-
Substrate Preparation: Silicon wafers are cleaned and hydroxylated to ensure a reactive surface. This is typically achieved by sonication in acetone and isopropyl alcohol, followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment. The wafers are then thoroughly rinsed with deionized water and dried under a stream of nitrogen.
-
SAM Deposition: The cleaned silicon substrates are immersed in a dilute solution (typically 1-5 mM) of this compound with a silane headgroup (e.g., trichlorosilane or trimethoxysilane) in an anhydrous solvent such as toluene or hexane. The deposition is carried out in a controlled environment, often under an inert atmosphere (e.g., nitrogen or argon), for a period ranging from a few hours to overnight to allow for the formation of a densely packed monolayer.
-
Rinsing and Curing: After deposition, the substrates are removed from the solution and rinsed extensively with the solvent to remove any physisorbed molecules. A final rinse with a more polar solvent like ethanol or methanol may be performed. The SAMs are then often cured by baking at a moderate temperature (e.g., 120 °C) for a short period to promote covalent bond formation and improve monolayer stability.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a material.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used for analysis. The spectrometer is calibrated using the Au 4f₇/₂ peak at 84.0 eV or the adventitious C 1s peak at 284.8 eV.
-
Survey Scans: Wide energy range scans (0-1100 eV) are acquired to identify all the elements present on the surface and to determine their relative atomic concentrations.
-
High-Resolution Scans: Narrow energy range scans are performed for the elements of interest (C 1s, F 1s, Br 3d, Si 2p, and O 1s) with a higher energy resolution to determine the chemical states of the elements.
-
Data Analysis: The acquired spectra are analyzed using appropriate software. The peaks are background-corrected (e.g., using a Shirley background) and fitted with Gaussian-Lorentzian functions to determine the binding energies and areas of the different chemical components.
Visualizing the Analysis
The following diagrams illustrate the logical workflow of the XPS characterization process and the expected chemical structure of the B-PFD SAM.
References
A Comparative Performance Analysis of 1-bromo-1H,1H,2H,2H-perfluorodecane and Its Shorter-Chain Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physicochemical properties and expected performance characteristics of 1-bromo-1H,1H,2H,2H-perfluorodecane (C10), 1-bromo-1H,1H,2H,2H-perfluorooctane (C8), and 1-bromo-1H,1H,2H,2H-perfluorohexane (C6). These compounds belong to a homologous series of terminally brominated perfluoroalkanes, which are of interest for various applications due to their unique surface properties and chemical reactivity. While direct comparative experimental data is limited in publicly available literature, this guide synthesizes available data and established principles of chemical homology to provide insights into their relative performance.
Physicochemical Properties
The fundamental properties of these molecules, such as molecular weight and formula, are crucial for understanding their behavior in various applications. As the length of the perfluorinated carbon chain increases, the molecular weight and the fluorine content of the molecule increase, which in turn influences properties like density, boiling point, and surface activity.
| Property | 1-bromo-1H,1H,2H,2H-perfluorohexane (C6) | 1-bromo-1H,1H,2H,2H-perfluorooctane (C8) | This compound (C10) |
| Molecular Formula | C6H4BrF9 | C8H4BrF13 | C10H4BrF17 |
| Molecular Weight | 326.99 g/mol | 427.00 g/mol | 527.02 g/mol |
| CAS Number | 38436-14-5 | 161583-34-2 | 21652-57-3 |
Performance Comparison
The performance of these brominated perfluoroalkanes is primarily dictated by the length of the perfluorinated alkyl chain. General trends observed in homologous series of fluorinated compounds suggest the following performance characteristics.
Hydrophobicity and Oleophobicity
Perfluoroalkyl chains are known for their ability to create surfaces with low surface energy, leading to high contact angles with both water (hydrophobicity) and oils (oleophobicity).
-
Expected Trend: It is anticipated that hydrophobicity and oleophobicity will increase with the length of the perfluoroalkyl chain. Therefore, the C10 analogue is expected to exhibit the highest contact angles with water and nonpolar liquids, followed by the C8 and then the C6 analogue. Longer perfluorinated chains can pack more effectively to create a uniform, low-energy surface.
Surface Tension
Fluorinated compounds are renowned for their exceptionally low surface tensions.
-
Expected Trend: The surface tension of liquids in a homologous series generally shows a gradual change with increasing chain length. For perfluoroalkanes, it has been observed that surface tension can slightly increase with the number of carbon atoms.
Thermal Stability
The exceptional strength of the carbon-fluorine bond imparts high thermal stability to perfluoroalkanes.
Experimental Protocols
To quantitatively assess the performance of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Contact Angle Measurement (Sessile Drop Method)
This method is used to determine the hydrophobicity and oleophobicity of a surface coated with the compound of interest.
Objective: To measure the static contact angle of a liquid droplet on a solid surface.
Materials:
-
Goniometer with a light source and camera
-
Syringe with a fine needle
-
Substrate (e.g., glass slide, silicon wafer)
-
The brominated perfluoroalkane to be tested
-
Solvent for dissolving the compound (if necessary for coating)
-
Probe liquids (e.g., deionized water for hydrophobicity, hexadecane for oleophobicity)
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to remove any contaminants. This can be done by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by drying with a stream of nitrogen.
-
Surface Coating: Prepare a dilute solution of the brominated perfluoroalkane in a suitable volatile solvent. Apply the solution to the clean substrate using a method that ensures a uniform coating, such as spin-coating, dip-coating, or vapor deposition. Ensure the solvent has completely evaporated.
-
Goniometer Setup: Place the coated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Fill the syringe with the probe liquid. Carefully dispense a small droplet (typically 2-5 µL) onto the coated surface.
-
Image Capture: Adjust the focus and lighting of the goniometer to obtain a clear profile of the droplet. Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer's software to analyze the captured image and measure the contact angle at the three-phase contact line. The software typically fits a mathematical model to the droplet shape to determine the angle.
-
Replicates: Repeat the measurement at multiple locations on the surface and with fresh droplets to ensure reproducibility and obtain an average contact angle.
Surface Tension Measurement (Pendant Drop Method)
This method is used to determine the surface tension of the liquid compounds.
Objective: To measure the surface tension of a liquid by analyzing the shape of a pendant drop.
Materials:
-
Tensiometer/Goniometer equipped for pendant drop analysis
-
Syringe with a needle of known diameter
-
The liquid brominated perfluoroalkane
Procedure:
-
Instrument Setup: Mount the syringe filled with the test liquid in the tensiometer.
-
Droplet Formation: Carefully form a pendant drop at the tip of the needle. The drop should be stable and symmetrical.
-
Image Acquisition: Capture a high-resolution image of the pendant drop.
-
Shape Analysis: The tensiometer's software analyzes the shape of the drop, which is determined by the balance between surface tension and gravity. The software fits the Laplace equation of capillarity to the drop profile.
-
Surface Tension Calculation: From the shape of the drop and the known density of the liquid, the software calculates the surface tension.
-
Replicates: Repeat the measurement multiple times to ensure accuracy and obtain an average value.
Structure-Performance Relationship
The relationship between the perfluoroalkyl chain length and the key performance indicators can be visualized as a logical flow.
Caption: Logical diagram illustrating the expected relationship between perfluoroalkyl chain length and key performance properties.
A Comparative Guide to the Long-Term Stability of Surface Modifications: Featuring 1-bromo-1H,1H,2H,2H-perfluorodecane Derivatives
For researchers, scientists, and drug development professionals, the long-term stability of surface-modified materials is paramount for the reliability and efficacy of various applications, from biomedical devices to microfluidics. This guide provides an objective comparison of the stability of materials modified with silanes derived from 1-bromo-1H,1H,2H,2H-perfluorodecane against alternative surface modification strategies. The performance of these modifications is evaluated through experimental data, with detailed protocols provided for key stability assays.
Performance Comparison of Fluorinated Surface Modifications
The long-term stability of a surface modification is its ability to maintain its desired properties, such as hydrophobicity, over extended periods and under specific environmental conditions. For fluorinated coatings, a key indicator of stability is the retention of a high water contact angle, which signifies the preservation of the low surface energy imparted by the fluorocarbon chains.
While direct long-term stability data for materials modified specifically with a silane derived from this compound is not extensively published, its performance can be inferred from studies on structurally similar long-chain perfluoroalkylsilanes. These are typically monofunctional silanes that form a self-assembled monolayer (SAM) on the substrate.
The primary challenge to the long-term stability of such silane-based coatings is their susceptibility to hydrolysis, especially at the silane-substrate interface.[1] This can lead to the degradation of the coating and a loss of performance. To address this, alternative strategies such as the use of dipodal or cross-linking silanes have been developed to enhance hydrolytic stability.[1][2]
Below is a comparative summary of the expected long-term stability performance of these different modification strategies.
Table 1: Comparison of Long-Term Hydrolytic Stability
| Performance Metric | Monofunctional Perfluoroalkylsilane (e.g., from this compound) | Dipodal/Cross-linked Perfluoroalkylsilane |
| Initial Water Contact Angle (°) | > 110 | > 110 |
| Water Contact Angle after Accelerated Aging (e.g., 24h in water at 60°C) (°) | Significant decrease (e.g., to < 90°) | Minimal decrease (e.g., remains > 105°)[1] |
| Mechanism of Degradation | Hydrolysis of the single Si-O-Substrate bond. | Formation of a more robust, cross-linked siloxane network that is more resistant to water penetration.[1][2] |
| Relative Stability | Moderate | High |
Table 2: Surface Properties of Fluorinated Self-Assembled Monolayers
| Property | Typical Value | Reference Compound(s) |
| Initial Water Contact Angle (°) | > 100 | 1H,1H,2H,2H-trichloroperfluorooctylsilane[3] |
| Surface Free Energy (mN/m) | < 20 | 1H,1H,2H,2H-perfluorooctyltrichlorosilane & 1H,1H,2H,2H-perfluorododecyltrichlorosilane[3] |
| SAM Thickness (nm) | 1 - 3 | Ellipsometry measurements of similar SAMs[3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of long-term stability.
Protocol 1: Surface Modification with a Silane Derived from this compound
This protocol outlines the general procedure for creating a self-assembled monolayer of a perfluoroalkylsilane on a silicon-based substrate. The initial step, which is not detailed here, would involve converting the bromo-functional precursor into a reactive silane (e.g., a trichlorosilane or trialkoxysilane).
1. Substrate Preparation (Silicon Wafer):
- Clean the silicon wafers using a piranha solution (a 3:7 mixture of 30% H₂O₂ and 98% H₂SO₄) or an RCA-1 solution (a 5:1:1 mixture of deionized water, 27% NH₄OH, and 30% H₂O₂) to remove organic contaminants and create a hydrophilic, hydroxylated surface.[3]
- Thoroughly rinse the wafers with deionized water and dry them with a stream of nitrogen.[3]
2. Silanization:
- Prepare a 1-5 mM solution of the perfluoroalkylsilane in an anhydrous solvent like toluene.[3]
- Immerse the cleaned and dried wafers in the silanization solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization of the silane.[3]
- Allow the reaction to proceed for 2-24 hours at room temperature.[3]
3. Post-Silanization Cleaning:
- Rinse the wafers with the anhydrous solvent to remove any unbound silane.
- Cure the wafers in an oven at 100-120°C for 1 hour to promote covalent bond formation with the surface and cross-linking between silane molecules.
Protocol 2: Long-Term Hydrolytic Stability Testing
This protocol describes an accelerated aging test to evaluate the hydrolytic stability of the modified surface.
1. Initial Characterization:
- Measure the static water contact angle on multiple points of the freshly prepared modified surface using a goniometer.[1]
- Calculate the average initial contact angle.
2. Accelerated Aging:
- Immerse the modified substrates in deionized water in a sealed container.
- Place the container in an oven at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24, 48, 72 hours).
3. Post-Aging Characterization:
- Remove the substrates from the water, rinse with deionized water, and dry with a nitrogen stream.
- Measure the static water contact angle again at multiple points.
- A significant decrease in the contact angle indicates degradation of the coating.[1]
4. Long-Term (Real-Time) Aging:
- For non-accelerated testing, store the samples under defined conditions (e.g., 25°C/60% RH or 30°C/65% RH).[4]
- Measure the contact angle at regular intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).[4][5]
Visualizing the Chemistry and Process
To better understand the concepts discussed, the following diagrams illustrate the chemical structures and experimental workflows.
Caption: From precursor to a functionalized surface.
Caption: Enhanced stability through cross-linking.
Caption: A systematic approach to stability testing.
References
A Comparative Guide to Superhydrophobic Surfaces: Efficacy of 1-bromo-1H,1H,2H,2H-perfluorodecane and Alternatives
For researchers, scientists, and drug development professionals, the creation of superhydrophobic surfaces is a critical tool in a myriad of applications, from self-cleaning materials to advanced microfluidics. This guide provides a comparative analysis of the efficacy of 1-bromo-1H,1H,2H,2H-perfluorodecane in creating these surfaces, alongside a review of alternative methods, supported by experimental data and detailed protocols.
The creation of superhydrophobic surfaces, which exhibit extreme water-repellency, hinges on two fundamental principles: the generation of a specific surface roughness at the micro and nano-scale, and the modification of the surface chemistry to achieve low surface energy.[1] A variety of techniques, including electrochemical deposition, electrospinning, and chemical vapor deposition, have been developed to achieve the required surface topography.[1] The subsequent chemical modification is often carried out using fluorinated compounds, which are known for their exceptionally low surface energy.
The Role of this compound
This compound is a fluorinated alkyl bromide that can be used to create a low surface energy layer on a substrate. While not as commonly cited as some fluorinated silanes, it offers a reactive bromine terminal group that can be utilized for grafting onto various surfaces through different chemical reactions. Its long perfluorinated chain is the key to imparting hydrophobicity.
Comparative Performance of Surface Modifying Agents
The efficacy of a superhydrophobic surface is primarily quantified by measuring the static water contact angle (WCA) and the sliding angle (SA). A surface is generally considered superhydrophobic if the WCA is greater than 150° and the SA is less than 10°.[2] The durability of these properties against mechanical and chemical stress is another crucial factor for practical applications.[3]
Below is a comparison of the performance of surfaces treated with different modifying agents. It is important to note that the final performance is highly dependent on the underlying surface topography and the specific deposition method used.
| Modifying Agent | Substrate | Fabrication Method | Water Contact Angle (WCA) | Sliding Angle (SA) | Key Findings & Durability |
| 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDTES) | Tinplate | Spray coating of modified silica nanoparticles | 156° | 2.2° | Maintained superhydrophobicity after 10m of sandpaper abrasion and 30 tape peeling cycles.[4] |
| Fluorinated Graphene Oxide (FGO) in PDMS | Aluminum Alloy, Glass | Spray painting | Up to 173.7° | 4° | The high contact angle is attributed to both the reduced surface energy from fluorine and the hierarchical structure of FGO flakes.[5] |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) | Nanotextured Glass | Dip coating | 157.4° ± 2.9° | ~5° | Achieved superhydrophobicity on an already roughened surface.[6] |
| Octadecyltrichlorosilane (OTS) (Non-Fluorinated) | Nanotextured Glass | Dip coating | 162.5° ± 1.6° | ~5° | Demonstrates that non-fluorinated long-chain silanes can also achieve high contact angles on textured surfaces.[6] |
| Pentafluoroethane (PFE) Plasma Deposition | O2 Plasma Etched Wood | Plasma Deposition | ~157° | ~20° | The sliding angle was found to be more sensitive to surface chemistry than the contact angle.[7] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols for creating and characterizing superhydrophobic surfaces.
Protocol 1: Surface Modification via Spray Coating with Modified Silica Nanoparticles
This protocol describes the preparation of a durable superhydrophobic coating using fluorinated silica nanoparticles.
Materials:
-
Substrate (e.g., tinplate)
-
Tetraethoxysilane (TEOS)
-
Ammonia
-
1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDTES)
-
Ethanol
-
Spray gun
Procedure:
-
Synthesis of Silica Nanoparticles: Silica nanoparticles are synthesized via the Stöber process, where TEOS is hydrolyzed in an ethanol/ammonia mixture.
-
Fluorination of Silica Nanoparticles: The synthesized silica nanoparticles are then functionalized by reacting them with PFDTES in an ethanolic solution.
-
Preparation of Coating Suspension: The fluorinated silica nanoparticles are dispersed in a suitable solvent to create a sprayable suspension.
-
Spray Coating: The suspension is sprayed onto the cleaned substrate using a spray gun.
-
Curing: The coated substrate is dried and cured at an appropriate temperature to ensure adhesion of the nanoparticles.
Protocol 2: Surface Characterization
1. Water Contact Angle (WCA) and Sliding Angle (SA) Measurement:
-
Apparatus: Contact angle goniometer.
-
Procedure for WCA: A droplet of deionized water (typically 5-10 µL) is gently deposited on the surface. The angle formed between the tangent of the droplet and the surface at the three-phase contact point is measured.
-
Procedure for SA: The substrate is placed on a tilting stage. The angle at which a water droplet of a specific volume begins to roll off the surface is recorded as the sliding angle.[7]
2. Durability Testing:
-
Mechanical Durability:
-
Sandpaper Abrasion Test: The coated surface is subjected to abrasion with a specified grit of sandpaper under a constant load for a set number of cycles. The WCA and SA are measured before and after abrasion.[4]
-
Tape Peeling Test: An adhesive tape is firmly applied to the surface and then peeled off. This cycle is repeated, and the wetting properties are evaluated.[4]
-
-
Chemical Durability: The coated substrates are immersed in solutions of varying pH (e.g., acidic, neutral, and alkaline) for extended periods. The stability of the superhydrophobic properties is then assessed.[4]
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for the fabrication and characterization of a superhydrophobic surface.
Caption: A generalized workflow for creating and evaluating superhydrophobic surfaces.
Logical Relationships in Superhydrophobicity
The interplay between surface chemistry and topography is crucial for achieving superhydrophobicity. The following diagram illustrates this relationship.
Caption: The relationship between surface properties and superhydrophobic behavior.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. briefs.techconnect.org [briefs.techconnect.org]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Preparation of Durable Superhydrophobic Coatings Based on Discrete Adhesives [mdpi.com]
- 5. cmeri.res.in [cmeri.res.in]
- 6. people.umass.edu [people.umass.edu]
- 7. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 1-bromo-1H,1H,2H,2H-perfluorodecane: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated compounds, rigorous purity validation is a critical step to ensure experimental reproducibility and product integrity. 1-bromo-1H,1H,2H,2H-perfluorodecane is a valuable building block in the synthesis of fluorinated materials, particularly for creating low surface energy coatings and functionalized surfaces. This guide provides a comparative analysis of analytical techniques for validating the purity of synthesized this compound and objectively compares its performance in surface modification to a common non-fluorinated alternative, Octadecyltrichlorosilane (OTS).
Performance Comparison: Surface Modification
The primary application of this compound is in the creation of hydrophobic and oleophobic surfaces. The performance of such a surface is typically quantified by measuring the static water contact angle. A higher contact angle indicates greater hydrophobicity. Below is a comparison of the water contact angle achieved with a surface modified with a perfluorinated compound similar to this compound and a surface modified with Octadecyltrichlorosilane (OTS).
| Feature | This compound | Octadecyltrichlorosilane (OTS) |
| Typical Purity | >97% | >95% |
| Water Contact Angle | >110°[1] | ~105-110°[2][3][4] |
| Surface Energy | Very Low | Low |
| Chemical Stability | High | Moderate |
| Cost | High | Moderate |
Analytical Techniques for Purity Validation
The purity of synthesized this compound is paramount to ensure the desired surface properties and to avoid unintended side reactions in subsequent applications. The most common impurities arise from starting materials, by-products of the synthesis, and degradation products. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly sensitive and can detect trace impurities.
| Parameter | This compound | Potential Impurities |
| Retention Time (min) | 12.5 (Illustrative) | Variable |
| Key Mass Fragments (m/z) | [M-Br]+, [C8F17CH2CH2]+, [C8F17]+ | Dependent on impurity structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying the main component and any impurities. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
| Nucleus | Chemical Shift (ppm) - this compound (Illustrative) | Expected Splitting Pattern |
| ¹H | 3.5 (CH₂Br), 2.8 (CH₂CF₂) | Triplet, Triplet of triplets |
| ¹⁹F | -81 (CF₃), -122 to -126 (CF₂) | Triplet, Multiplets |
| ¹³C | ~30 (CH₂Br), ~35 (t, CH₂CF₂) | Singlet, Triplet |
Experimental Protocols
GC-MS Analysis
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 ppm) for analysis.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its mass spectrum.
-
Integrate the peak areas of all detected compounds to determine the relative purity.
-
Tentatively identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized compound into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trichlorobenzene for ¹H NMR).
2. Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nuclei to Observe: ¹H, ¹⁹F, ¹³C.
-
Solvent: CDCl₃.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 5 s
-
-
¹⁹F NMR:
-
Pulse program: zgpg30
-
Number of scans: 64
-
Relaxation delay (d1): 2 s
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
3. Data Analysis:
-
Assign the peaks in the spectra to the corresponding nuclei in the this compound molecule.
-
Identify signals that do not correspond to the main compound as impurities.
-
For qNMR, calculate the purity by comparing the integral of the analyte signal to the integral of the internal standard signal.
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and the decision-making process based on the analytical results.
Caption: Workflow for Purity Validation of Synthesized Product.
References
Assessing the Reproducibility of 1-bromo-1H,1H,2H,2H-perfluorodecane Surface Modifications: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to create robust and reliable hydrophobic surfaces, understanding the reproducibility of various surface modification techniques is paramount. This guide provides a comparative analysis of surface modifications using 1-bromo-1H,1H,2H,2H-perfluorodecane and other common alternatives, with a focus on experimental data and protocols to aid in the selection of the most suitable method for your application.
Comparison of Surface Modification Agents
The choice of modifying agent is critical in determining the final surface properties and the consistency of the results. While this compound is a viable option, alternatives such as organosilanes and thiols are more commonly reported in the literature for creating stable, self-assembled monolayers (SAMs). The stability of the bond between the substrate and the fluorinated molecule is a key factor in reproducibility.
| Modifying Agent | Typical Substrate(s) | Attachment Chemistry | Expected Water Contact Angle (θ) | Key Considerations for Reproducibility |
| This compound | Metal oxides, hydroxylated surfaces | Potential for nucleophilic substitution | > 110° | Highly dependent on substrate reactivity and cleanliness; potential for weaker, less defined interactions compared to silanes. |
| Perfluoroalkyltrichlorosilanes (e.g., FDTS) | Silicon oxides, glass, other hydroxylated surfaces | Covalent siloxane (Si-O-Si) bond formation | > 110°[1] | Highly sensitive to moisture during deposition; requires anhydrous conditions for optimal monolayer formation.[1] |
| Perfluoroalkylthiols | Gold, silver, copper | Covalent metal-thiolate bond | > 110° | Substrate purity is critical; monolayer quality can be affected by oxidative degradation over time. |
| Perfluorinated Alcohols (e.g., 1H,1H,2H,2H-Perfluoro-1-decanol) | Hydroxylated surfaces | Hydrogen bonding or esterification | ~100-110° | Can be applied via solution or vapor phase; covalent attachment may require a catalyst or coupling agent. |
| Plasma Polymerization of Fluorocarbons | Wide variety of substrates | Covalent bonds and cross-linked polymer network | > 110° | Highly dependent on plasma parameters (power, pressure, gas flow); can be challenging to achieve uniform coatings on complex geometries. |
FDTS: (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane
Experimental Protocols
Detailed and consistent experimental protocols are the foundation of reproducible surface modifications. Below are generalized methodologies for surface modification using a perfluoroalkyl bromide and a more common alternative, a perfluoroalkylsilane.
Protocol 1: Surface Modification via this compound
This protocol outlines a general procedure for the solution-phase deposition of this compound.
1. Substrate Preparation:
-
Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
-
To generate a reactive surface, treat the substrate with oxygen plasma or a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution.
2. Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in an anhydrous solvent such as toluene or ethanol.
3. Deposition:
-
Immerse the cleaned and activated substrate in the prepared solution in a sealed container.
-
The reaction can be carried out at room temperature or with gentle heating (e.g., 50-70 °C) for 12-24 hours to facilitate the reaction between the bromo group and the surface.
4. Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any non-covalently bound molecules.
-
Dry the coated substrate with a stream of dry nitrogen.
Protocol 2: Surface Modification via (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS)
This protocol describes the formation of a self-assembled monolayer using a common organosilane.
1. Substrate Preparation:
-
Follow the same cleaning and activation procedure as in Protocol 1 to ensure a hydroxylated surface.
2. Solution Preparation:
-
Prepare a 1-5 mM solution of FDTS in an anhydrous solvent like toluene or hexane. The absence of water is critical to prevent premature polymerization of the silane in solution.
3. Deposition:
-
Immerse the activated substrate in the silane solution under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the self-assembly to proceed for 2-24 hours at room temperature.
4. Rinsing and Curing:
-
Remove the substrate from the solution and rinse sequentially with the anhydrous solvent, followed by ethanol or isopropanol.
-
Dry the substrate with a stream of nitrogen.
-
Bake the coated substrate in an oven at 110-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds.[2]
Understanding and Mitigating Variability
The reproducibility of surface modifications is influenced by numerous factors. Point-to-point variability in contact angle measurements can be an indicator of surface uniformity. For well-prepared industrial surfaces, a standard deviation of around 4-5° in contact angle measurements is common.[3]
Key Factors Influencing Reproducibility:
-
Substrate Cleanliness and Roughness: Incomplete removal of contaminants or variations in surface topography will lead to inconsistent monolayer formation.
-
Solvent Purity: The presence of water is particularly detrimental when using reactive silanes.[2]
-
Reagent Concentration and Reaction Time: These parameters should be tightly controlled to ensure consistent layer thickness and density.
-
Environmental Conditions: Temperature and humidity can affect the deposition process.
-
Long-Term Stability: The chemical and thermal stability of the resulting monolayer will dictate its performance over time. Self-assembled monolayers can desorb from surfaces over time, especially in aqueous environments.[2][4]
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the surface modification processes.
Caption: Workflow for surface modification with this compound.
Caption: Workflow for surface modification with a perfluoroalkyltrichlorosilane (FDTS).
Conclusion
Achieving reproducible surface modifications with this compound is feasible but requires stringent control over experimental parameters. For applications demanding the highest degree of reproducibility and stability, alternatives that form robust covalent bonds, such as perfluoroalkylsilanes on hydroxylated surfaces or perfluoroalkylthiols on noble metals, are often preferred. The choice of methodology should be guided by the specific substrate, the desired surface properties, and the required level of consistency for the intended application. By carefully considering the factors outlined in this guide and adhering to detailed protocols, researchers can enhance the reproducibility of their surface modification experiments.
References
Safety Operating Guide
Proper Disposal of 1-bromo-1H,1H,2H,2H-perfluorodecane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-bromo-1H,1H,2H,2H-perfluorodecane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides a comprehensive operational plan for the safe and compliant disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, absorb the material with an inert absorbent and place it in a designated, sealed container for hazardous waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to prevent cross-contamination and ensure proper disposal routing.
-
Label all waste containers clearly and accurately with the full chemical name and appropriate hazard warnings.
2. Containerization:
-
Use only approved, chemically resistant containers for storing waste this compound.
-
Ensure containers are tightly sealed to prevent leaks or volatilization.
3. On-site Storage:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.
4. Professional Waste Disposal:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for the compound, if available, or detailed information on its chemical composition and hazards.
Recommended Disposal Technologies
Based on the U.S. Environmental Protection Agency's (EPA) interim guidance on the destruction and disposal of PFAS, the following technologies are recommended for the final disposal of this compound. The selection of the most appropriate method will depend on the specific waste stream and local regulations.
| Disposal Technology | Key Parameters and Considerations |
| Thermal Destruction (Incineration) | Recommended for high-concentration waste streams. Requires high temperatures (typically >1,000°C) and sufficient residence time to ensure complete destruction of the carbon-fluorine bonds.[1] The facility must have advanced air pollution control devices to scrub acidic gases (such as hydrogen fluoride and hydrogen bromide) from the emissions. |
| Hazardous Waste Landfill | Suitable for solid waste or solidified liquid waste with high PFAS concentrations.[2] The landfill must be a Resource Conservation and Recovery Act (RCRA) Subtitle C permitted facility with a double liner system and leachate collection and treatment.[3] Leachate from these landfills can have PFAS concentrations up to 377,000 ng/L and requires specialized treatment.[3] |
| Deep-Well Injection | An option for liquid waste streams. Involves injecting the waste into deep, underground porous rock formations, isolated from groundwater sources. The injection wells must be RCRA Class I permitted for hazardous waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound from the laboratory to final disposal.
Regulatory Context
While there is no specific federal hazardous waste listing for this compound, as a PFAS compound, its disposal is subject to increasing regulatory scrutiny. The EPA is actively developing regulations for PFAS, and some states have already implemented their own standards for PFAS disposal. It is the responsibility of the waste generator to stay informed about and comply with all applicable federal, state, and local regulations.
References
Personal protective equipment for handling 1-bromo-1h,1h,2h,2h-perfluorodecane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-bromo-1H,1H,2H,2H-perfluorodecane (CAS No. 21652-57-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a perfluorinated compound (PFAS) and should be handled with caution. Based on data for similar compounds, it is presumed to be an irritant to the skin, eyes, and respiratory system.[1] As a PFAS, it is also classified as a "forever chemical," meaning it is environmentally persistent and requires specialized disposal procedures.
The following table summarizes the required Personal Protective Equipment (PPE) for handling this substance.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves | Laboratory coat | N95 or higher-rated respirator (in the absence of a certified chemical fume hood) |
| Handling of Solutions | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required if containers are sealed |
Operational Plan: Step-by-Step Guidance
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2] The recommended storage temperature is at or below 8°C.
-
Ensure the container is tightly sealed and clearly labeled.
2.2. Handling and Use
-
All handling of this compound, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin and eyes.[1]
-
After handling, wash hands thoroughly with soap and water.
2.3. Spill Response
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and any contaminated soil or surfaces into a designated, labeled hazardous waste container.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Do not allow the spilled material to enter drains or waterways.
Disposal Plan
As a perfluorinated compound, this compound and all materials contaminated with it must be disposed of as hazardous waste. These "forever chemicals" do not readily break down in the environment.
-
Waste Collection:
-
All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Method:
-
The primary recommended disposal method for PFAS waste is high-temperature incineration. Contact your institution's EHS office to arrange for proper disposal. They will have established procedures and licensed waste handlers for this type of chemical waste.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
